Product packaging for Indeno[2,1-b]pyran, 2-methyl-(Cat. No.:CAS No. 62224-85-5)

Indeno[2,1-b]pyran, 2-methyl-

Cat. No.: B11911366
CAS No.: 62224-85-5
M. Wt: 182.22 g/mol
InChI Key: FWXCNVCRONPPGY-UHFFFAOYSA-N
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Description

Contextual Significance of Indeno[2,1-b]pyran Systems within Heterocyclic Chemistry

Indeno[2,1-b]pyran systems are fused heterocyclic compounds that incorporate both an indene (B144670) and a pyran ring. This fusion creates a rigid, planar scaffold that is a key feature in a variety of biologically active molecules and functional materials. acs.org The inherent properties of this system, such as its electron-rich nature and potential for diverse functionalization, make it a valuable building block in synthetic organic chemistry. epa.gov

The significance of these systems is underscored by their wide-ranging biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com This has led to their investigation as potential therapeutic agents. Furthermore, the unique photophysical properties of certain indenopyran derivatives, such as fluorescence, have positioned them as candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. beilstein-journals.org

Evolution of Research on Fused Pyran Heterocycles

The exploration of heterocyclic chemistry dates back to the 19th century, with the isolation and synthesis of fundamental ring systems like furan (B31954) and pyrrole. quora.com The development of synthetic methodologies for fused pyran systems has evolved significantly over the decades. Early methods often involved multi-step, low-yield reactions. However, the advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex heterocyclic frameworks like indenopyrans. mdpi.com

A prominent synthetic route is the Knoevenagel condensation, which typically involves the reaction of an aldehyde with an active methylene (B1212753) compound, followed by a cyclization step to form the fused pyran ring. researchgate.net Research has also focused on developing more sustainable and efficient synthetic protocols, including the use of novel catalysts and green reaction conditions. mdpi.com The continuous development of these synthetic strategies has made a wider array of fused pyran derivatives accessible for further investigation.

Unique Structural Features and Chemical Relevance of Indeno[2,1-b]pyran, 2-methyl-

The structure of Indeno[2,1-b]pyran, 2-methyl- features the characteristic fused indene and pyran rings, with a methyl group at the 2-position of the pyran ring. This seemingly simple substitution can have a profound impact on the molecule's physicochemical properties and reactivity.

The methyl group, being an electron-donating group, can influence the electron density distribution within the pyran ring, potentially affecting the molecule's reactivity in electrophilic and nucleophilic reactions. mdpi.com It can also impact the molecule's conformation and steric hindrance, which in turn can affect its interaction with biological targets or its packing in the solid state, influencing its material properties.

The chemical relevance of this specific structure lies in its potential to serve as a scaffold for the development of new compounds with tailored properties. By modifying the substituents on the indenopyran core, chemists can fine-tune its biological activity or photophysical characteristics.

PropertyGeneral Observation for Indenopyran DerivativesPotential Influence of 2-Methyl Group
Solubility Generally soluble in common organic solvents.The non-polar methyl group might slightly increase solubility in non-polar solvents.
Reactivity Undergoes reactions typical of fused aromatic and heterocyclic systems.The electron-donating methyl group could activate the pyran ring towards certain reactions.
Biological Activity Varies with substituents; includes antimicrobial and anticancer effects. researchgate.netmdpi.comThe size and position of the methyl group could influence binding to biological targets.
Photophysical Properties Many derivatives exhibit fluorescence. beilstein-journals.orgThe methyl group could subtly alter the absorption and emission wavelengths.

Current Research Landscape and Key Unaddressed Questions Pertaining to Indeno[2,1-b]pyran, 2-methyl-

The current research on indenopyrans is largely focused on the synthesis of novel derivatives and the evaluation of their biological and material properties. There is a strong emphasis on developing efficient and environmentally friendly synthetic methods. mdpi.com

However, a significant gap exists in the literature concerning the specific compound Indeno[2,1-b]pyran, 2-methyl-. This leads to several key unaddressed questions:

What are the precise physicochemical properties of Indeno[2,1-b]pyran, 2-methyl-? Detailed experimental data on its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are needed.

What is the specific biological activity profile of this compound? While the broader class of indenopyrans shows promise, the effect of the 2-methyl substitution on antimicrobial, anticancer, or other biological activities remains unknown.

What are its photophysical properties? A thorough investigation of its absorption, emission, and quantum yield would be necessary to assess its potential in materials science.

What are the optimal synthetic routes to produce Indeno[2,1-b]pyran, 2-methyl- in high yield and purity? While general methods exist, specific optimization for this derivative is required.

How does the 2-methyl substituent influence the structure-activity relationship (SAR) of the indenopyran scaffold? Systematic studies are needed to understand how this and other small alkyl substituents modulate the properties of the core structure.

Addressing these questions through targeted synthesis and characterization would be a valuable contribution to the field of heterocyclic chemistry and could unlock new applications for this specific indenopyran derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B11911366 Indeno[2,1-b]pyran, 2-methyl- CAS No. 62224-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62224-85-5

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

2-methylindeno[2,1-b]pyran

InChI

InChI=1S/C13H10O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14-9/h2-8H,1H3

InChI Key

FWXCNVCRONPPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2C3=CC=CC=C3C=C2O1

Origin of Product

United States

Synthetic Methodologies for Indeno 2,1 B Pyran, 2 Methyl and Analogues

Retrosynthetic Analysis of the Indeno[2,1-b]pyran, 2-methyl- Core Structure

A retrosynthetic analysis of the target molecule, Indeno[2,1-b]pyran, 2-methyl-, reveals several potential disconnection points, suggesting various forward synthetic strategies. The core indenopyran ring system can be conceptually disassembled to identify key precursor molecules.

A primary disconnection can be made at the C-C and C-O bonds of the pyran ring. This suggests a convergent synthesis involving an indanone derivative and a suitable three-carbon component that can form the pyran ring. For instance, a Knoevenagel-type condensation followed by an intramolecular cyclization is a plausible route.

Another approach involves dissecting the fused ring system through a [4+2] cycloaddition reaction. This would require an ortho-alkenylbenzaldehyde or a related precursor that can react with an appropriate dienophile.

Finally, a disconnection across the indene (B144670) portion of the molecule could lead to precursors that would first form a substituted pyran ring, which is then annulated to a benzene (B151609) ring to construct the indene system.

Classical Synthetic Routes to Indenopyranyl Frameworks

The synthesis of indenopyran frameworks has been explored through various classical organic reactions. These methods generally involve the construction of the fused heterocyclic system through cyclization and condensation/annulation strategies.

Cyclization Reactions in Indenopyranyl Synthesis

Cyclization reactions are fundamental to the formation of the indenopyran skeleton. These reactions can be broadly categorized based on the type of bond being formed and the nature of the cyclizing species.

Intramolecular Cycloadditions: In some instances, the indenopyran ring can be constructed via an intramolecular cycloaddition reaction. For example, a suitably substituted indene derivative bearing a diene or dienophile can undergo thermal or photochemical cyclization to form the fused pyran ring. beilstein-journals.org

Radical Cyclizations: Radical cyclization reactions offer a powerful tool for the formation of cyclic structures. wikipedia.org These reactions proceed through radical intermediates and are often initiated by radical initiators like AIBN or tributyltin hydride. wikipedia.org The advantage of radical cyclizations lies in their tolerance of various functional groups and the mild reaction conditions often employed. wikipedia.org

Prins-type Cyclization: The Prins-type cyclization, which involves the reaction of an alkene or alkyne with a carbonyl compound, has been utilized for the synthesis of pyran-containing spirooxindoles. acs.orgnih.gov This methodology could be adapted for the synthesis of indenopyrans.

Condensation and Annulation Strategies

Condensation and annulation reactions are widely used for the construction of the indenopyran framework, often involving the sequential formation of multiple bonds.

Knoevenagel Condensation: The Knoevenagel condensation is a frequently employed reaction in the synthesis of indeno[2,1-b]pyran derivatives. smolecule.com This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound, often followed by a cyclization step to form the pyran ring. smolecule.com

Michael Addition followed by Aldol (B89426) Condensation (Robinson Annulation): The Robinson annulation, a classic ring-forming reaction, involves a Michael addition followed by an intramolecular aldol condensation. numberanalytics.comwikipedia.orglibretexts.orgmasterorganicchemistry.comuoc.gr This powerful strategy can be adapted to construct the cyclohexenone part of a fused ring system, which can then be further elaborated to form the indenopyran structure. wikipedia.orglibretexts.orgmasterorganicchemistry.comuoc.gr

Multi-component Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have proven to be highly efficient in generating molecular diversity. beilstein-journals.org Several indenopyran derivatives have been synthesized using MCRs, often involving the reaction of an indanone, an aldehyde, and a source of active methylene. smolecule.comrsc.org

Targeted Synthesis of Indeno[2,1-b]pyran, 2-methyl-

While general methods for indenopyran synthesis are well-established, the targeted synthesis of Indeno[2,1-b]pyran, 2-methyl- requires specific precursors and reaction conditions.

Development of Precursor Molecules

The synthesis of Indeno[2,1-b]pyran, 2-methyl- would logically start from 1,3-indandione (B147059) or a related indanone derivative. The "2-methyl" substituent on the pyran ring necessitates the use of a precursor that can introduce this methyl group. A plausible precursor for the pyran moiety would be a three-carbon synthon with a methyl group at the appropriate position, such as crotonaldehyde (B89634) or a related α,β-unsaturated carbonyl compound.

For instance, the reaction of 1,3-indandione with crotonaldehyde under basic or acidic conditions could potentially lead to the formation of the desired product through a Michael addition followed by cyclization and dehydration.

Stereoselective and Regioselective Synthetic Approaches

The synthesis of indenopyran derivatives can present challenges in terms of stereoselectivity and regioselectivity, particularly when multiple stereocenters or reactive sites are present.

Stereoselective Synthesis: Achieving high stereoselectivity is crucial when the target molecule contains chiral centers. For indenopyrans, this can be relevant at the bridgehead carbons and any substituted positions on the pyran ring. Chiral auxiliaries, catalysts, or starting materials can be employed to control the stereochemical outcome of the reaction. For example, proline-catalyzed reactions have been used for the enantioselective synthesis of tetracyclic cores related to natural products. wikipedia.org Brønsted acid-catalyzed Prins-type cyclizations have also been shown to proceed with high diastereoselectivity in the synthesis of spirooxindole pyrans. acs.org

Regioselective Synthesis: Regioselectivity becomes important when there are multiple possible sites for reaction. In the synthesis of indenopyrans, the regioselectivity of the initial condensation or cycloaddition step determines the final fusion pattern of the rings. The choice of catalyst, solvent, and temperature can significantly influence the regiochemical outcome. For example, regioselective synthesis of pyrazolo[1,5-a]pyrimidin-6-one scaffolds fused to an indene ring has been achieved through a green sonication procedure. researchgate.net Similarly, substituent-directed regioselective syntheses have been reported for various heterocyclic systems. xn--j2bsq2bc9f.xn--h2brj9c

Modern Catalytic Approaches for Indenopyranyl Formation

The synthesis of indenopyrans has been significantly advanced by the development of modern catalytic systems. These approaches offer improvements in efficiency, selectivity, and reaction conditions over classical methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts have proven to be powerful tools in the construction of complex heterocyclic frameworks like indenopyrans. Their ability to act as Lewis acids and coordinate with multiple reactants facilitates efficient bond formation. researchgate.net

Recent research has highlighted the use of various transition metals in the synthesis of indenopyran analogues. For instance, a gold(I)-catalyzed domino reaction has been developed for the synthesis of indeno[2,1-b]thiochromene derivatives, achieving good yields and high diastereoselectivity. researchgate.net This method involves the activation of S/Se-substituted alkynes by the gold catalyst, which initiates a cyclization cascade to form the target molecule. researchgate.net Similarly, rhodium(III)-catalyzed C-H activation and annulation reactions have been employed to construct tetracyclic indeno[1,2-b]indoles from arylhydrazines and 2-diazo-indan-1,3-diones. rsc.org This redox-neutral process tolerates a wide array of functional groups, providing access to a diverse range of products. rsc.org

Palladium and copper catalysts have also been utilized. For example, treatment of 2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisoles with palladium(II) halides and copper(II) halides in refluxing THF has been shown to produce halogenated benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives, which share a structural relationship with indenopyrans. acs.org

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful, metal-free strategy for the synthesis of complex molecules, offering a greener alternative to traditional metal-based catalysts. nih.gov These small organic molecules are often inexpensive, readily available, and stable. nih.gov

In the context of indenopyran synthesis, organocatalysts have been successfully employed in multicomponent reactions. For instance, L-proline, a secondary amine catalyst, has been used in a domino three-component reaction to synthesize various dihydropyrano[3,2-b]pyran derivatives. rsc.orgrsc.org This methodology has been extended to the synthesis of novel spiro[indeno[1,2-b]quinoxaline-11,4-pyrano[3,2-b]pyran] derivatives through a four-component reaction. nih.gov The use of ultrasound irradiation in an aqueous ethanolic solution at ambient temperature highlights the green aspects of this approach. rsc.orgrsc.orgnih.gov

Other organocatalytic systems, such as poly(4-vinylpyridinium)hydrogen sulfate (B86663), have been shown to be efficient for the one-pot, three-component synthesis of 13-aryl-indeno[1,2-b]naphtha[1,2-e]pyran-12(13H)-ones under solvent-free conditions. cjcatal.com The catalyst's reusability further enhances the sustainability of this method. cjcatal.com

Photoredox Catalysis in Indeno[2,1-b]pyran Synthesis

Visible-light photoredox catalysis has gained significant traction in organic synthesis as a mild and sustainable method for forming chemical bonds. frontiersin.org This approach utilizes light energy to drive chemical reactions, often under ambient conditions.

While direct examples for "Indeno[2,1-b]pyran, 2-methyl-" are not prevalent, the principles have been applied to the synthesis of related pyran-containing heterocycles. For example, Methylene Blue, a low-cost organic dye, has been used as a photo-redox catalyst for the synthesis of tetrahydrobenzo[b]pyran scaffolds. frontiersin.org This reaction proceeds via a radical tandem Knoevenagel–Michael cyclocondensation in an aqueous solution. frontiersin.org Similarly, Rose Bengal, another organic dye, has been employed as an organo-photocatalyst for the synthesis of pyrrolo[2,1-a]isoquinolines through an oxidation/[3+2] cycloaddition/oxidative aromatization cascade. beilstein-journals.org These examples demonstrate the potential of photoredox catalysis for the construction of complex heterocyclic systems, a strategy that could be adapted for the synthesis of indenopyrans.

Green Chemistry Principles in Indeno[2,1-b]pyran, 2-methyl- Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. academie-sciences.fr Solvent-free reactions, often coupled with microwave irradiation, offer significant advantages in terms of reduced waste, shorter reaction times, and increased yields. academie-sciences.fr

The synthesis of indenopyran analogues has been successfully achieved under solvent-free conditions. For example, the one-pot condensation of 2-hydroxynaphthalene-1,4-dione, aryl aldehydes, 2H-indene-1,3-dione, and ammonium (B1175870) acetate (B1210297) to form 12-arylbenzo[g]indeno[2,1-b]quinoline-6,11,13-trione derivatives has been accomplished using a Brønsted acidic ionic liquid as a catalyst without any solvent. researchgate.net Another example is the use of poly(4-vinylpyridinium)hydrogen sulfate to catalyze the formation of 13-aryl-indeno[1,2-b]naphtha[1,2-e]pyran-12(13H)-ones under solvent-free conditions. cjcatal.com

Aqueous medium reactions also represent a greener alternative. The synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles has been reported in an aqueous medium. colab.ws Furthermore, the use of ultrasound in an aqueous ethanolic solution has been shown to be effective for the organocatalytic synthesis of dihydropyrano[3,2-b]pyran and related spiro compounds. rsc.orgrsc.orgnih.gov

Mechanochemical Syntheses

Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., grinding or milling), offers a solvent-free and energy-efficient synthetic approach. This technique has been applied to the synthesis of various heterocyclic compounds.

While specific examples for "Indeno[2,1-b]pyran, 2-methyl-" are limited, the synthesis of related chromene and xanthene derivatives has been achieved using mechanochemical methods. For instance, a metal-free, energy-efficient mechanochemical approach employing a Brønsted acid catalyst under water-assisted grinding conditions has been developed for the synthesis of 2-amino-3-cyano-aryl/heteroaryl-4H-chromenes and tetrahydro-1H-xanthen-1-ones. nih.gov This method demonstrates the potential of mechanochemistry as a sustainable tool for the construction of pyran-fused ring systems, which could be extended to the synthesis of indenopyrans.

The synthesis of the indeno[2,1-b]pyran core structure is predominantly achieved through condensation and cyclization reactions. A common and versatile approach is the multicomponent reaction (MCR) strategy, which allows for the construction of complex molecular architectures in a single step from simple precursors. mdpi.com

One of the primary methods involves the Knoevenagel condensation. This reaction typically utilizes an aldehyde and an active methylene compound, such as a derivative of indane-1,3-dione, in the presence of a catalyst. smolecule.com This is often followed by an intramolecular cyclization to form the fused pyran ring. smolecule.com Variations in the starting materials, such as using different aldehydes or substituted indanones, allow for the synthesis of a wide array of analogues.

For instance, the synthesis of spiro-indeno[1,2-b]pyran derivatives has been accomplished by reacting indan-1,3-dione with 3-dicyanomethylidene-2-oxoindolines in ethanol (B145695) with a catalytic amount of triethylamine. clockss.orgaun.edu.eg This proceeds via a Michael addition followed by cyclization. clockss.org Similarly, a three-component, one-pot reaction between an aldehyde, malononitrile (B47326), and an indane-1,3-dione derivative can yield indeno-pyran compounds. tandfonline.com

More complex analogues, such as 4,9-dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran, have been synthesized through a three-step process starting with a Knoevenagel condensation, followed by a Diels-Alder cyclization and a Friedel-Crafts alkylation. vulcanchem.com The development of catalyst systems is central to advancing these syntheses. A wide range of catalysts, including basic catalysts like piperidine (B6355638) and triethylamine, as well as various heterogeneous and nanocatalysts, have been employed to improve reaction rates and yields. mdpi.combohrium.com

Synthetic Approach Reactants Key Steps Catalyst/Conditions Resulting Analogue Type Citation
Multicomponent Reaction Aldehydes, Active Methylene Compounds (e.g., dimedone)Knoevenagel Condensation, CyclizationVarious catalysts, specific temperature controlIndeno[2,1-b]pyran derivatives smolecule.com
Michael Addition/Cyclization Indan-1,3-dione, 3-Dicyanomethylidene-2-oxoindolinesMichael Addition, CyclizationTriethylamine, Refluxed EthanolSpiro{5H-indeno[1,2-b]pyran-4,3'-indoline} derivatives clockss.org
Three-Step Synthesis 2-Acetylthiophene, 2-Hydroxy-1-indanoneKnoevenagel Condensation, Diels-Alder Cyclization, Friedel-Crafts AlkylationPiperidine/EtOH (Step 1)4,9-dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran vulcanchem.com
Four-Component Reaction Nitroketene dithioacetals, Amines, Isatin, 1,3-IndandioneTandem Knoevenagel condensation/Michael addition/imine–enamine tautomerism/O-cyclizationCatalyst-free, mild conditionsSpiro[indeno[1,2-b]pyran-4,3′-indoline] rsc.org

Synthetic Challenges and Future Directions in Indeno[2,1-b]pyran, 2-methyl- Preparation

Despite the progress in synthesizing indeno[2,1-b]pyran analogues, several challenges remain, which also define the future directions of research in this area.

Synthetic Challenges:

Regioselectivity: The synthesis can often lead to a mixture of isomers (e.g., indeno[1,2-b], indeno[2,1-b], indeno[2,1-c]pyrans). beilstein-journals.orgacs.org Controlling the reaction to selectively produce the desired [2,1-b] isomer is a significant challenge that depends heavily on the choice of substrates and reaction conditions.

Substrate Scope: Expanding the range of substituents that can be incorporated into the indeno[2,1-b]pyran framework is crucial for developing new compounds with tailored properties. Some synthetic routes may not be compatible with certain functional groups.

Future Directions:

Green Chemistry: A major trend is the development of more environmentally benign synthetic protocols. mdpi.com This includes the use of green solvents (like water or ethanol), solvent-free reaction conditions, and the development of reusable, heterogeneous catalysts to minimize waste and environmental impact. mdpi.combohrium.com

Advanced Catalysis: Research into novel catalysts, such as magnetic nanocatalysts, organocatalysts, and metal-organic frameworks (MOFs), is expected to yield more efficient and selective syntheses. mdpi.comvulcanchem.com These advanced catalysts can offer benefits like mild reaction conditions, high yields, and easy separation from the reaction mixture.

Process Optimization: Modern synthetic technologies are being applied to improve the preparation of these compounds. Microwave-assisted synthesis has been shown to drastically reduce reaction times and improve yields. vulcanchem.com Furthermore, the development of continuous-flow systems using microreactor technology offers a path to scalable and highly controlled production. vulcanchem.com

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create large libraries of structurally diverse molecules from a common starting point. rsc.org Applying DOS principles to the indeno[2,1-b]pyran scaffold could rapidly generate a wide range of analogues for biological screening and materials science applications.

Computational Chemistry: The use of machine learning and computational modeling is an emerging tool in chemical synthesis. vulcanchem.com These methods can predict the properties of novel indeno[2,1-b]pyran analogues and help guide the design of more efficient synthetic routes, accelerating the discovery of new functional molecules. vulcanchem.com

Reactivity and Reaction Mechanisms of Indeno 2,1 B Pyran, 2 Methyl

Electrophilic and Nucleophilic Behavior of the Indenopyranyl System

The Indeno[2,1-b]pyran framework possesses both electron-rich and electron-deficient sites, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting species. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com The reactivity of the indenopyran system is influenced by the electron distribution across the fused rings.

The pyran ring, containing an oxygen heteroatom, can exhibit nucleophilic properties due to the lone pairs on the oxygen atom. Conversely, the conjugated π-system can be susceptible to electrophilic attack. The presence of the 2-methyl group acts as an electron-donating group, which can further enhance the nucleophilicity of the pyran ring system. evitachem.com

In reactions, the indenopyranyl system can undergo:

Electrophilic Aromatic Substitution: The fused benzene (B151609) ring of the indene (B144670) moiety is aromatic and can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. smolecule.comevitachem.com

Nucleophilic Addition: The pyran ring, particularly at positions susceptible to attack due to resonance effects, can react with nucleophiles. smolecule.com Cysteine sulfenic acids, for instance, have both nucleophilic and electrophilic characteristics, enabling them to react with various partners. nih.gov While heteroatom-based nucleophiles can form reversible adducts, carbon-based nucleophiles tend to form more stable C-S bonds. nih.gov

The dual electrophilic and nucleophilic nature of such systems makes them versatile building blocks in organic synthesis. nih.govvub.ac.be The specific site of attack is often determined by a combination of electronic effects, steric hindrance, and the reaction conditions employed.

Cycloaddition Reactions Involving Indeno[2,1-b]pyran, 2-methyl-

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The [4+2] Diels-Alder reaction and [3+2] cycloadditions are particularly relevant to the reactivity of the indenopyran system. chim.itmdpi.com

The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. mdpi.com The indenopyran system can participate in these reactions, although the specific role as diene or dienophile depends on the substitution pattern and the reaction partner. In inverse-electron-demand Diels-Alder reactions, an electron-rich diene reacts with an electron-poor dienophile. beilstein-journals.org 2H-pyran-2-ones, which are structurally related to the pyran part of the indenopyran, are generally considered electron-rich and are suitable for reactions with electron-poor dienophiles. chim.it The introduction of electron-donating groups can further enhance this reactivity. chim.it

The reaction of 2,2-dimethyl-2H-pyrans with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds through a Diels-Alder/retro-Diels-Alder domino process to generate polysubstituted aromatic compounds. acs.org While specific studies on 2-methyl-indeno[2,1-b]pyran are limited, its pyran moiety suggests potential participation in similar cycloaddition cascades.

Table 1: Potential Diels-Alder Reactivity of the Indenopyran System

Reaction TypeRole of IndenopyranDienophile/Diene PartnerExpected Outcome
Normal Demand Diels-AlderDienophileElectron-rich dieneFormation of a new fused six-membered ring.
Inverse-Electron-Demand Diels-AlderDieneElectron-poor dienophile (e.g., alkynes, alkenes with electron-withdrawing groups)Formation of bicyclic adducts that may undergo further rearrangement. chim.itbeilstein-journals.org
Intramolecular Diels-AlderDiene and dienophile within the same molecule (if appropriately functionalized)Not applicableFormation of complex, fused polycyclic systems. mdpi.com

[3+2] cycloadditions are reactions between a three-atom component (1,3-dipole) and a two-atom component (dipolarophile) to form a five-membered ring. sci-rad.com These reactions are highly effective for synthesizing five-membered heterocyclic rings. sci-rad.com

Indeno-fused systems are known to act as dipolarophiles in [3+2] cycloaddition reactions. For example, derivatives of indeno[1,2-b]quinoxaline readily react with in-situ generated azomethine ylides (a type of 1,3-dipole) to produce complex spiro-heterocyclic systems containing pyrrolidine (B122466) rings. nih.govrsc.org These reactions often proceed with high regio- and diastereoselectivity. nih.gov The exocyclic double bond present in some indenone precursors serves as the dipolarophile, reacting with the 1,3-dipole.

Given the electronic characteristics of the π-system in Indeno[2,1-b]pyran, 2-methyl-, it is plausible that it or its derivatives could act as dipolarophiles in reactions with various 1,3-dipoles.

Table 2: Representative [3+2] Cycloaddition Reactions of Indeno-Fused Systems

1,3-Dipole (Three-Atom Component)Dipolarophile (Two-Atom Component)Resulting HeterocycleReference
Azomethine YlidesIndeno[1,2-b]quinoxalin-11-ylidene derivativesSpiropyrrolidine nih.gov
Azomethine YlidesIndeno[1,2-b]quinoxalin-11-oneSpiropyrrolizine rsc.org
Nitrile N-oxidesSulfinylanilines1,2,3,5-Oxathiadiazole sci-rad.com
AzidesAlkynes1,2,3-Triazole sci-rad.com

Rearrangement Reactions of Indeno[2,1-b]pyran, 2-methyl-

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. Indenopyrans can undergo both thermally and photochemically induced rearrangements.

Thermal rearrangements are induced by heat. While specific studies on the thermal rearrangement of 2-methyl-indeno[2,1-b]pyran are not widely documented, related bicyclic systems are known to undergo such transformations. For instance, the thermal rearrangement of certain bicyclo[2.1.0]pentane derivatives involves the cleavage of a strained bond followed by structural reorganization. nih.gov It is conceivable that under sufficient thermal stress, the indenopyran skeleton could undergo ring-opening, ring-contraction, or other skeletal rearrangements, though these pathways remain largely unexplored for this specific compound.

The photochemistry of indenopyrans is a well-studied area, largely due to their photochromic properties. evitachem.com Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. researchgate.net

Upon exposure to UV light, Indeno[2,1-b]pyran, 2-methyl-, like other naphthopyrans, is expected to undergo a photochemical rearrangement. evitachem.comresearchgate.net The process involves the excitation of electrons to a higher energy state, which leads to the cleavage of the C-O bond in the pyran ring. evitachem.com This bond cleavage results in a ring-opened, planar, and highly conjugated merocyanine-like structure. This open form is intensely colored due to its extended π-conjugation, which allows it to absorb visible light. The molecule can then revert to its original colorless, closed-ring form upon removal of the UV light source or by irradiation with visible light. researchgate.net The photochemistry of enones, which share structural features with the pyran part of the molecule, often involves complex rearrangements initiated by n-π* excitation. baranlab.orgbeilstein-journals.org

Excitation: The colorless indenopyran absorbs UV radiation, promoting it to an excited state.

Structural Change: In the excited state, the C-O spiro bond of the pyran ring cleaves, allowing the molecule to open and flatten.

Colored Form: The resulting open-ring isomer (a vinyl-substituted quinone methide) is highly colored.

Reversion: The molecule reverts to the colorless closed form either thermally in the dark or by absorption of visible light. evitachem.comresearchgate.net

This reversible photochemical rearrangement is the basis for the use of related indenonaphthopyrans in applications such as photochromic lenses. researchgate.net

Oxidation and Reduction Chemistry of Indeno[2,1-b]pyran, 2-methyl-

The oxidation and reduction chemistry of the indeno[2,1-b]pyran scaffold is dictated by its constituent functional groups. The pyran ring and the methyl substituent are key sites for such transformations.

The methyl group at the C-2 position is susceptible to oxidation, potentially yielding the corresponding aldehyde or carboxylic acid derivatives under appropriate conditions. For related indenopyran structures, the oxidation of methyl groups to carbonyl compounds has been noted as a feasible transformation. evitachem.com

Reduction reactions can target the pyran ring system. For instance, the reduction of an indeno[2,1-c]pyran-3-one derivative using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) was shown to furnish the corresponding reduced indene in a 41% yield. nih.gov Conversely, oxidation of a related alcohol precursor using Pyridinium chlorochromate (PCC) successfully yielded the indenopyranone structure. nih.gov These examples suggest that the 2-methyl-indeno[2,1-b]pyran core can likely undergo similar transformations.

Table 1: Examples of Oxidation and Reduction Reactions on Related Indenopyran Scaffolds

Reaction Type Reagent Substrate Class Product Class Reference
Oxidation Pyridinium chlorochromate (PCC) Indanyl alcohol Indeno[2,1-c]pyran-3-one nih.gov
Reduction Sodium borohydride (NaBH₄) Indeno[2,1-c]pyran-3-one Reduced indene alcohol nih.gov
Oxidation General oxidizing agents Methyl-substituted indenopyran Carbonyl derivatives evitachem.com
Reduction General reducing agents Phenyl-substituted indenopyran Alcohol derivatives evitachem.com

Functionalization of the Indeno[2,1-b]pyran, 2-methyl- Core

The functionalization of the rigid indenopyran core is crucial for synthesizing derivatives with tailored properties. Strategies often focus on activating otherwise inert C-H bonds or introducing heteroatoms.

C-H Activation Strategies

Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, offer powerful tools for functionalizing heterocyclic cores. Rhodium(III)-catalyzed C-H activation and annulation reactions have been effectively used to construct complex polycyclic systems from simpler aromatic and heteroaromatic precursors. rsc.org For example, a Rh(III)-catalyzed tandem C-H activation/annulation of arylhydrazines with 2-diazo-indan-1,3-diones has been reported to produce tetracyclic indeno[1,2-b]indoles in good to excellent yields (43–96%). rsc.org This type of strategy could potentially be adapted for the direct functionalization of the indene moiety within the Indeno[2,1-b]pyran, 2-methyl- framework, allowing for the construction of more complex fused systems.

Heteroatom Functionalization

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can significantly alter the chemical and physical properties of the indenopyran scaffold. Multicomponent reactions are a common strategy for building heterocyclic systems that incorporate new heteroatoms. rsc.org For example, spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives have been synthesized through a one-pot, catalyst-free reaction involving cyanoacetohydrazide, ninhydrin (B49086), malononitrile (B47326), and various cyclic CH-acids. rsc.orgnih.gov This reaction constructs a nitrogen-containing pyridazine (B1198779) ring fused in a spirocyclic fashion to the indenopyran system.

Furthermore, cycloaddition reactions are instrumental in creating fused heterocyclic systems. The 1,3-dipolar cycloaddition of in situ generated isoquinolinium ylides with derivatives of 11H-indeno[1,2-b]quinoxaline has been used to construct complex spiroheterocyclic products containing four new chiral centers with high diastereoselectivity. nih.gov Such strategies highlight the potential for introducing nitrogen and other heteroatoms into structures related to Indeno[2,1-b]pyran, 2-methyl-.

Reaction Kinetics and Thermodynamic Analysis of Indeno[2,1-b]pyran, 2-methyl- Transformations

Understanding the kinetics and thermodynamics of reactions involving indenopyrans is essential for controlling reaction pathways and product distributions. Studies on related photochromic indeno-fused naphthopyrans provide insight into the kinetic behavior of these systems. uc.pt

Upon irradiation, these compounds undergo ring-opening to form colored species. The subsequent thermal bleaching (ring-closure) process often follows bi-exponential decay kinetics. uc.pt This observation suggests the involvement of at least two distinct, thermally unstable photoisomers (open forms) that revert to the closed form at different rates. For example, in a study of spiro[benzopyran-thioxanthenes], compounds with a 6,7-fusion on the indeno moiety exhibited faster first-order decay rates (k ≈ 0.5 s⁻¹) compared to those with a 7,8-fusion (k ≈ 0.01–0.08 s⁻¹), indicating the latter are more thermally stable. uc.pt Such analyses are critical for applications like optical materials, where the speed of switching between states is a key parameter. rsc.org

Table 2: Kinetic Data for Thermal Bleaching of Related Indeno-fused Pyrans

Compound Type Kinetic Model Observed Rate Constants (kΔ) Implication Reference
Indeno-fused spiro[benzopyran-thioxanthenes] (6,7-fusion) Bi-exponential decay ~0.5 s⁻¹ (faster component) Less thermally stable open form uc.pt
Indeno-fused spiro[benzopyran-thioxanthenes] (7,8-fusion) Bi-exponential decay 0.01–0.08 s⁻¹ (slower component) More thermally stable open form uc.pt

Intermediate Characterization and Detection in Indenopyranyl Reaction Pathways

Elucidating reaction mechanisms requires the identification and characterization of transient intermediates, which are often highly reactive and present in low concentrations. nih.gov A combination of spectroscopic methods and trapping experiments is employed for this purpose.

In multicomponent reactions that form indenopyran-containing structures, several intermediates can be postulated and sometimes detected. A plausible mechanism for the one-pot synthesis of spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives involves a sequence of well-established transformations: nih.gov

Knoevenagel Condensation: Initial reaction between an aldehyde and an active methylene (B1212753) compound.

Michael Addition: The adduct from the first step undergoes addition by a nucleophile.

Intramolecular Cyclization & Tautomerization: The resulting open-chain intermediate cyclizes and tautomerizes to form the final pyran ring.

For example, the reaction of cyanoacetohydrazide and ninhydrin can form an indeno[2,1-c]pyridazine intermediate, which then reacts with malononitrile to create a Knoevenagel adduct. A subsequent Michael addition of a CH-acid, followed by keto-enol tautomerization and O-cyclization, leads to the final spiro-pyran product. nih.gov

Advanced spectroscopic techniques are invaluable for studying more elusive intermediates. Low-temperature Nuclear Magnetic Resonance (NMR) and infrared ion spectroscopy (IRIS) have been used to characterize reactive intermediates like glycosyl cations and triflates in the gas phase and solution, providing structural and stability information that is difficult to obtain otherwise. ru.nlnih.gov These methods could be applied to study the reactive intermediates in transformations of Indeno[2,1-b]pyran, 2-methyl-, offering a deeper understanding of its reaction pathways.

Theoretical and Computational Investigations of Indeno 2,1 B Pyran, 2 Methyl

Electronic Structure Calculations of Indeno[2,1-b]pyran, 2-methyl-

Electronic structure calculations are fundamental to understanding the behavior of molecules at a quantum mechanical level. These methods are pivotal in predicting the geometric, energetic, and spectroscopic properties of Indeno[2,1-b]pyran, 2-methyl-.

Density Functional Theory (DFT) has become a principal tool for the computational study of medium-sized organic molecules due to its favorable balance between accuracy and computational cost. dokumen.pubescholarship.org For Indeno[2,1-b]pyran, 2-methyl-, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be employed to determine its ground state properties. materialsciencejournal.orgacs.org

The optimized molecular geometry reveals the planarity of the indeno[2,1-b]pyran fused ring system, with the methyl group introducing a localized non-planar perturbation. Key bond lengths and angles can be calculated and compared to experimental data if available, or to data for similar compounds.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in many similar aromatic systems, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions.

Furthermore, DFT can be used to calculate other important ground state properties, which are summarized in the illustrative table below.

PropertyCalculated Value (Illustrative)Significance
Total Energy-X.XXXX HartreesThermodynamic stability
Dipole MomentY.YY DebyePolarity and intermolecular interactions
HOMO Energy-A.AA eVIonization potential, electron-donating ability
LUMO Energy-B.BB eVElectron affinity, electron-accepting ability
HOMO-LUMO GapC.CC eVChemical reactivity and kinetic stability
Mulliken Atomic ChargesVaries per atomCharge distribution and reactive sites
Vibrational FrequenciesMultiple values (cm⁻¹)Identification of functional groups (IR/Raman)

This table is illustrative and actual values would be obtained from specific DFT calculations.

To investigate the excited states and spectroscopic properties of Indeno[2,1-b]pyran, 2-methyl-, more computationally intensive ab initio methods are often required. uba.araps.org Time-Dependent Density Functional Theory (TD-DFT) is a popular method for calculating vertical excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. materialsciencejournal.orgmdpi.com

For higher accuracy, especially in cases where charge-transfer excitations are significant, methods like Configuration Interaction Singles (CIS), Equation-of-Motion Coupled-Cluster (EOM-CC), or Complete Active Space Self-Consistent Field (CASSCF) can be employed. uba.araps.org These methods provide a more detailed description of the electronic transitions between the ground and excited states. uba.ar For Indeno[2,1-b]pyran, 2-methyl-, the electronic transitions are expected to be of π-π* character, typical for aromatic systems. The position and intensity of absorption bands in the UV-Vis spectrum can be predicted and correlated with specific electronic excitations.

An illustrative table of calculated electronic transitions is provided below.

TransitionExcitation Energy (eV)Oscillator StrengthDominant Orbital Contribution
S₀ → S₁D.DDf = 0.XXXHOMO → LUMO
S₀ → S₂E.EEf = 0.YYYHOMO-1 → LUMO
S₀ → S₃F.FFf = 0.ZZZHOMO → LUMO+1

This table is illustrative and actual values would be obtained from specific ab initio or TD-DFT calculations.

Molecular Dynamics Simulations of Indeno[2,1-b]pyran, 2-methyl-

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions in different environments. nih.govnih.govekb.eg

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. lumenlearning.comauremn.org.brscribd.com For Indeno[2,1-b]pyran, 2-methyl-, while the fused ring system is largely rigid, the orientation of the methyl group can be a source of conformational isomerism. MD simulations can be used to explore the potential energy surface associated with the rotation of the methyl group and any other flexible parts of the molecule. ethz.ch

By simulating the molecule at different temperatures, one can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and interactions. The relative populations of different conformers can be estimated using the Boltzmann distribution based on their free energies.

MD simulations are particularly useful for studying the behavior of molecules in condensed phases, such as liquids or solids. iosrjournals.org By simulating a system containing multiple molecules of Indeno[2,1-b]pyran, 2-methyl-, it is possible to analyze the nature and strength of intermolecular interactions.

The primary intermolecular forces at play for a molecule like this would be van der Waals interactions, particularly π-π stacking between the planar aromatic rings. The presence of the polar pyran ring and the C-O bonds can also lead to dipole-dipole interactions. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding a neighboring molecule at a certain distance, providing insights into the local molecular packing.

An illustrative table summarizing the types of intermolecular interactions is shown below.

Interaction TypeDescriptionEstimated Energy Range (kcal/mol)
π-π StackingAttraction between aromatic rings-2 to -5
van der WaalsDispersive forces-0.5 to -2
Dipole-DipoleInteraction between permanent dipoles-1 to -3

This table is illustrative and actual values would depend on the specific molecular arrangement.

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. rsc.orgdiva-portal.org For Indeno[2,1-b]pyran, 2-methyl-, these methods can be used to study its reactivity and the mechanisms of reactions it might undergo.

By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This is particularly useful for understanding reactions such as electrophilic substitution on the aromatic rings, or reactions involving the pyran ring, such as ring-opening.

For instance, the mechanism of a hypothetical electrophilic attack on the indene (B144670) or pyran ring could be investigated. DFT calculations could be used to locate the transition state structure for the addition of an electrophile and to calculate the activation barrier. The regioselectivity of the reaction could be predicted by comparing the activation energies for attack at different positions on the molecule.

An illustrative reaction profile is described in the table below for a hypothetical reaction.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants + Electrophile0.0
2Transition State 1+15.0
3Intermediate (Sigma Complex)+5.0
4Transition State 2+8.0
5Products-10.0

This table is illustrative of a generic electrophilic substitution reaction profile.

Transition State Characterization and Reaction Pathway Mapping

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways from reactants to products, including the high-energy transition states that govern the reaction rate.

For the synthesis of Indeno[2,1-b]pyran, 2-methyl-, which can be conceptualized through reactions such as the condensation of an appropriate indanone derivative with a source of the pyran ring, computational methods like Density Functional Theory (DFT) are employed. These calculations can model the geometry of the transition state, a fleeting molecular structure that is halfway between reactants and products. The energy of this transition state, known as the activation energy, is a critical factor in determining the speed of the reaction.

A plausible reaction mechanism for the formation of related pyran systems involves a concerted process with a six-membered cyclic transition state. mdpi.com The thermal decomposition of dihydropyran derivatives has been studied computationally, revealing that substituents can influence the activation free energy. mdpi.com For instance, methyl substituents have been shown to decrease the activation free energy in the thermal decomposition of 3,6-dihydro-2H-pyran, thereby favoring the reaction. mdpi.com Similar principles can be applied to model the synthesis of Indeno[2,1-b]pyran, 2-methyl-, predicting how the methyl group influences the reaction pathway and the stability of the transition state.

Computational Prediction of Regio- and Stereoselectivity

Many organic reactions can yield multiple products, known as isomers. The ability to predict which isomer will be the major product (regio- and stereoselectivity) is a significant challenge in synthetic chemistry. Computational models have become increasingly important in addressing this challenge. rsc.org

The synthesis of Indeno[2,1-b]pyran, 2-methyl- may involve steps where different regio- or stereoisomers could be formed. For example, in cycloaddition reactions leading to similar indenopyran structures, a mixture of diastereoisomers is often produced. beilstein-journals.org The ratio of these isomers is influenced by the nature and position of substituents. beilstein-journals.org

Computational approaches, including machine learning models, are being developed to predict the regioselectivity of various reactions, such as C-H functionalization. mit.educhemrxiv.org These models can use quantum mechanical descriptors or machine-learned representations to achieve high accuracy in predicting the major product. mit.edu For the synthesis of Indeno[2,1-b]pyran, 2-methyl-, such models could be used to predict the most likely site of reaction, guiding the design of synthetic strategies to favor the desired isomer.

Photophysical Properties Prediction for Indeno[2,1-b]pyran, 2-methyl-

The interaction of molecules with light is fundamental to a wide range of applications, from dyes and pigments to advanced materials for electronics and photonics. Computational methods are essential for predicting and understanding the photophysical properties of molecules like Indeno[2,1-b]pyran, 2-methyl-.

Excited State Calculations and Energy Transfer Processes

When a molecule absorbs light, it is promoted to an electronically excited state. The fate of this excited state determines the photophysical properties of the molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to study these excited states. bohrium.comisca.me

For Indeno[2,1-b]pyran, 2-methyl-, TD-DFT calculations can be used to determine the energies of the excited states and the nature of the electronic transitions. This information is crucial for understanding processes such as fluorescence, phosphorescence, and non-radiative decay. For related photochromic naphthopyrans, computational studies have been used to investigate the different photoisomers and their thermal stabilities. researchgate.net These studies often involve calculating the energy landscape of the excited state to understand the pathways of photoisomerization. researchgate.net Similar approaches can be applied to Indeno[2,1-b]pyran, 2-methyl- to predict its behavior upon photoexcitation.

Absorption and Emission Spectra Modeling

A key outcome of excited state calculations is the ability to model the absorption and emission spectra of a molecule. The absorption spectrum indicates the wavelengths of light a molecule can absorb, while the emission spectrum reveals the wavelengths of light it emits upon relaxation from the excited state.

For derivatives of indenopyrans, computational modeling has been used to predict their photoluminescence properties. beilstein-journals.org These studies have shown that the position and nature of substituents can significantly affect the emission color and quantum yield. beilstein-journals.org For Indeno[2,1-b]pyran, 2-methyl-, TD-DFT calculations could predict its absorption and emission maxima, providing valuable information for its potential use as an organic fluorophore. The calculated spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the structure-property relationships.

QSAR/QSPR Studies for Indeno[2,1-b]pyran, 2-methyl- Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govijournalse.org These models are widely used in drug discovery and materials science to predict the properties of new compounds.

For derivatives of Indeno[2,1-b]pyran, 2-methyl-, QSAR and QSPR models could be developed to predict a range of properties, such as their potential biological activity or their photophysical characteristics. jchemlett.com This would involve synthesizing a library of related compounds and measuring the property of interest.

Development of Molecular Descriptors

A crucial step in building a QSAR or QSPR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure, such as its size, shape, and electronic properties. libretexts.org

There are several classes of molecular descriptors:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. libretexts.org

1D Descriptors: These are derived from the chemical structure, including counts of functional groups, number of rings, and other structural fragments. libretexts.org

2D Descriptors: These are calculated from the 2D representation of the molecule and can include topological indices that describe the connectivity of the atoms. libretexts.orgepa.gov

3D Descriptors: These are derived from the 3D structure of the molecule and can include information about its volume, surface area, and shape.

For a QSAR/QSPR study of Indeno[2,1-b]pyran, 2-methyl- derivatives, a variety of these descriptors would be calculated for each compound in the series. Statistical methods, such as multiple linear regression, would then be used to build a model that relates these descriptors to the measured property. ijournalse.org

Below is a table of potential molecular descriptors that could be used in a QSAR/QSPR study of Indeno[2,1-b]pyran, 2-methyl- derivatives.

Descriptor TypeDescriptor NameDescription
0D Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Atom CountThe total number of atoms of each element (e.g., C, H, O).
1D Number of RingsThe number of cyclic structures in the molecule.
Hydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms.
Hydrogen Bond AcceptorsThe number of electronegative atoms with lone pairs of electrons.
2D Wiener IndexA topological index based on the distances between all pairs of atoms.
Zagreb IndicesTopological indices based on the connectivity of the atoms.
Topological Polar Surface AreaThe surface area of the molecule that arises from polar atoms.
3D Molecular VolumeThe volume occupied by the molecule.
Surface AreaThe total surface area of the molecule.

These descriptors, among others, would form the basis for developing predictive QSAR/QSPR models for this class of compounds.

Predictive Models for Chemical Reactivity or Material Performance

Computational chemistry provides powerful predictive models to understand the chemical reactivity and potential material performance of molecules like Indeno[2,1-b]pyran, 2-methyl-. These models, primarily based on Density Functional Theory (DFT), allow for the calculation of electronic and structural properties that are key determinants of a compound's behavior.

Frontier Molecular Orbital (FMO) Analysis: A cornerstone of reactivity prediction is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For indenopyran systems, DFT calculations can predict these energy values, offering insights into their potential roles in chemical reactions. For instance, in studies of similar heterocyclic systems, DFT methods have been employed to calculate HOMO and LUMO energies to understand their properties and activities. bohrium.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for predicting how a molecule will interact with other chemical species. These maps illustrate the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). For Indeno[2,1-b]pyran, 2-methyl-, an MEP map would likely show negative potential (red and yellow areas) around the oxygen atom of the pyran ring and potentially the fused benzene (B151609) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms. Such computational analyses help in predicting the regioselectivity of chemical reactions.

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors can be calculated using established formulas and provide a framework for comparing the reactivity of Indeno[2,1-b]pyran, 2-methyl- with other related compounds.

Predictive Models for Material Performance: The electronic properties calculated through DFT also offer predictions for material performance, particularly in the realm of organic electronics.

Charge Transport Properties: The reorganization energy, which is the energy required for a molecule to adjust its geometry upon gaining or losing an electron, is a key parameter in predicting charge transport efficiency in organic semiconductors. Lower reorganization energies for both holes and electrons are desirable for efficient charge transport. Computational studies on related pyran-containing derivatives have shown that such calculations can identify promising candidates for n-type or p-type semiconductor materials. ijcce.ac.ir

Optoelectronic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of Indeno[2,1-b]pyran, 2-methyl-. This is crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, studies on indenopyrones have revealed that they can be blue emitters, and their fluorescence quantum yields can be predicted and rationalized through computational models. nih.gov The predicted absorption wavelengths can also inform the design of photosensitizers for applications like dye-sensitized solar cells. researchgate.net

Below is an interactive data table summarizing the typical computational parameters used to predict reactivity and performance.

Computational Parameter Significance Predicted Trend for Indeno[2,1-b]pyran, 2-methyl-
HOMO EnergyElectron-donating abilityModerate to high, influenced by the fused aromatic system.
LUMO EnergyElectron-accepting abilityDependent on substituents; the pyran ring influences this.
HOMO-LUMO GapChemical reactivity, kinetic stabilityA smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Reactive sites for electrophilic/nucleophilic attackNegative potential on the oxygen atom and π-system.
Reorganization EnergyCharge transport efficiencyLower values indicate better charge transport capabilities.
Electronic Absorption/Emission Spectra (TD-DFT)Optoelectronic properties (color, fluorescence)Likely to exhibit absorption in the UV-Vis region and potential fluorescence.

Computational Insights into Chirality and Stereochemistry of Indenopyranyl Systems

The molecular structure of Indeno[2,1-b]pyran, 2-methyl- can possess stereogenic centers, leading to the possibility of different stereoisomers (enantiomers and diastereomers). Computational chemistry offers profound insights into the chirality and stereochemistry of such indenopyranyl systems.

The fusion of the indene and pyran rings can create a chiral environment. The specific stereochemistry will depend on the substitution pattern and the conformation of the pyran ring. For Indeno[2,1-b]pyran, 2-methyl-, the presence of a methyl group on the pyran ring can introduce a chiral center, depending on its position and the saturation of the ring.

Conformational Analysis: Computational methods can be used to explore the potential energy surface of Indeno[2,1-b]pyran, 2-methyl- to identify the most stable conformations of its different stereoisomers. This is crucial as the relative stability of diastereomers can influence which isomer is predominantly formed in a chemical synthesis.

Chiroptical Properties: A key application of computational chemistry in stereochemical analysis is the prediction of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These spectroscopic techniques are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By calculating the theoretical ECD and VCD spectra for each possible enantiomer of Indeno[2,1-b]pyran, 2-methyl-, it is possible to:

Determine the Absolute Configuration: By comparing the calculated spectrum with the experimentally measured spectrum, the absolute configuration (R or S) of a chiral center can be unambiguously assigned.

Understand Structure-Property Relationships: Computational analysis can reveal how specific structural features contribute to the observed chiroptical response.

In studies of related indenopyrone derivatives, the synthesis often yields diastereoisomers (cis and trans). nih.gov Computational modeling can elucidate the relative energies of these isomers and rationalize their formation. The supramolecular arrangement in the solid state, which can be influenced by stereochemistry, is also amenable to computational investigation, revealing non-covalent interactions like hydrogen bonding and π-π stacking that dictate the crystal packing. nih.gov

Furthermore, computational studies can shed light on the mechanisms of stereoselective reactions involving indenopyrans. For instance, in the context of photochromic naphthopyrans, theoretical calculations have been used to investigate the potential energy landscape of photoisomerization processes, explaining how different stereoisomers are formed and interconverted. mdpi.com These computational approaches can be extended to understand and predict the stereochemical outcomes of reactions involving Indeno[2,1-b]pyran, 2-methyl-.

The following table outlines the computational approaches used to investigate the chirality and stereochemistry of indenopyranyl systems.

Computational Technique Application Information Gained for Indeno[2,1-b]pyran, 2-methyl-
Conformational Search/AnalysisIdentification of stable stereoisomersRelative energies and populations of different conformers and diastereomers.
Calculation of ECD/VCD SpectraDetermination of absolute configurationAssignment of R/S configuration by matching theoretical and experimental spectra.
Analysis of Intermolecular InteractionsUnderstanding crystal packingInsights into the role of non-covalent forces in the solid-state structure.
Modeling of Reaction PathwaysElucidation of stereoselective reaction mechanismsPrediction of the stereochemical outcome of synthetic routes.

Advanced Spectroscopic and Structural Elucidation of Indeno 2,1 B Pyran, 2 Methyl

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-invasive means to probe the molecular structure of Indeno[2,1-b]pyran, 2-methyl-. Beyond simple functional group identification, these methods can provide crucial insights into reaction pathways and the subtle conformational and tautomeric equilibria that govern the compound's behavior.

In-Situ Infrared (IR) and Raman Studies of Reaction Intermediates

The synthesis of pyran-containing heterocycles often proceeds through a series of reactive intermediates. In-situ spectroscopic monitoring allows for the real-time observation of these transient species, providing direct evidence for proposed reaction mechanisms. For instance, the indium(III)-mediated cyclization of 5-hydroxy-1,3-diketones to form 2,3-dihydro-4H-pyran-4-ones has been studied using in-situ Fourier Transform Infrared (FTIR) spectroscopy. nih.gov This technique can track the consumption of the diketone starting material and the emergence of vibrational bands corresponding to the pyranone product. Such studies are highly dependent on factors like temperature and catalyst concentration, which can be optimized by observing the reaction progress spectroscopically. nih.gov

Similarly, Raman spectroscopy is a valuable tool for characterizing the formation of heterocyclic compounds. nih.govnih.gov It can be used to confirm the formation of new covalent bonds and to differentiate between starting materials, intermediates, and final products based on their unique vibrational fingerprints. nih.govnih.govresearchgate.net For the synthesis of Indeno[2,1-b]pyran, 2-methyl-, in-situ IR and Raman studies could potentially identify key intermediates, such as those formed during Knoevenagel condensation or subsequent cyclization steps, by monitoring characteristic changes in carbonyl and C=C stretching frequencies.

Vibrational Signatures of Conformational Isomers and Tautomers

The potential for conformational isomerism and tautomerism in pyran systems necessitates careful vibrational analysis. byjus.comlibretexts.org Different conformers, such as chair and boat forms of the pyran ring, can exhibit distinct vibrational spectra, although these differences may be subtle. csus.edu Computational methods, particularly Density Functional Theory (DFT), are often employed to predict the vibrational frequencies of different conformers, aiding in the interpretation of experimental spectra. rsc.orgmdpi.comdiva-portal.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignments

While standard ¹H and ¹³C NMR are essential for establishing the basic connectivity of Indeno[2,1-b]pyran, 2-methyl-, advanced techniques are required to define its three-dimensional structure and stereochemistry.

NOESY and ROESY for Proximity and Configuration Information

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments that detect through-space interactions between protons that are close to each other (< 5 Å). nanalysis.comugent.be This information is invaluable for determining the relative stereochemistry and conformation of molecules. ugent.benih.gov For example, in the structural elucidation of fused heterocyclic systems, NOESY can confirm the cis or trans relationship of substituents on a ring by the presence or absence of cross-peaks between their respective protons. researchgate.net

In the context of Indeno[2,1-b]pyran, 2-methyl-, a NOESY or ROESY experiment would be crucial for confirming the spatial relationship between the 2-methyl group and protons on the indenone and pyran rings. This would help to define the preferred conformation of the molecule in solution. These techniques are routinely applied to determine the stereochemistry of natural products and other complex organic molecules. ugent.benih.gov

Residual Dipolar Coupling (RDC) for Structural Refinement

Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the orientation of internuclear vectors relative to the magnetic field. nih.govcam.ac.uk This is achieved by partially aligning the molecule in a suitable medium. nih.govconicet.gov.ar RDCs are highly complementary to traditional NOE-based distance restraints and are particularly powerful for refining the global structure and determining the relative orientation of different domains or rigid fragments within a molecule. nih.govcam.ac.uk

The application of RDCs has become increasingly common for the structural analysis of small organic molecules, aiding in the unambiguous determination of constitution and configuration where other NMR methods fail. nih.govconicet.gov.arrsc.org For a molecule like Indeno[2,1-b]pyran, 2-methyl-, measuring ¹H-¹³C RDCs would provide precise information on the relative orientations of the C-H bonds throughout the fused ring system, leading to a highly refined solution structure. researchgate.net This technique is especially useful for resolving ambiguities that may arise from the interpretation of NOE data alone. conicet.gov.ar

X-ray Crystallography of Indeno[2,1-b]pyran, 2-methyl- and its Co-crystals

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. X-ray crystallography has been successfully applied to various pyran derivatives, confirming their molecular structures and providing insights into their crystal packing. nih.govrsc.orgaip.org For example, the crystal structure of a pyranone-fused coumarin (B35378) unambiguously confirmed its molecular architecture. rsc.org

For Indeno[2,1-b]pyran, 2-methyl-, obtaining a suitable single crystal would provide an unequivocal determination of its structure, including the planarity of the fused system and the orientation of the methyl substituent. Furthermore, the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a growing area of interest. Co-crystallization can modify the physicochemical properties of a compound. The X-ray analysis of co-crystals of an indenopyran derivative would reveal the specific intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the supramolecular assembly.

Table of Spectroscopic Data for Analogous Indenopyran Systems

Spectroscopic TechniqueCharacteristic Signals for Analogous Indenopyran DerivativesReference
FTIR (cm⁻¹) ~3050 (aromatic C-H str.), ~1710 (C=O str. in pyranone), ~1620 (C=C str.), ~1330 (C-N str. in spiro derivatives) nih.gov
¹H NMR (ppm) Aromatic protons: δ 6.60-7.90 (m), CH₂ protons: δ 2.75 (q), CH₃ protons: δ 0.95 (s) nih.gov
¹³C NMR (ppm) Carbonyl C: δ ~160, Aromatic/Olefinic C: δ 110-150, Spiro C: δ ~50, Aliphatic C: δ 20-40 bohrium.com
Mass Spec (m/z) Molecular ion peak [M]⁺ consistent with the chemical formula. rsc.org

Solid-State Conformations and Packing Arrangements

The three-dimensional arrangement of molecules in the solid state is crucial for determining the macroscopic properties of a material. For pyran derivatives, X-ray crystallography is a powerful technique to elucidate the molecular conformation and crystal packing. rsc.orgmdpi.com

In the solid state, pyran-based molecules can adopt various conformations. For instance, in some 2-formimidate-3-carbonitrile derivatives bearing a 4H-pyran ring, the formimidate group and the pyran ring can adopt syn-periplanar and synclinal conformations. mdpi.com The planarity of the pyran ring itself can also vary, with some derivatives exhibiting a nearly planar indenopyran system, while others adopt conformations like a half-chair. vulcanchem.comresearchgate.net For example, in a spiroindenoquinoxaline compound containing a pyran ring, the five-membered ring of the indene (B144670) unit and the pyran ring were found to be perpendicular to each other, with a dihedral angle of 89.11 (3)°. iucr.org

Table 1: Crystallographic Data for a Related Spiro[indeno[1,2-b]quinoxaline-11,4'-pyrano[2,3-c]pyrazole] Derivative iucr.org

ParameterValue
FormulaC₂₂H₁₄N₆O·C₂H₆O
Molecular Weight424.46
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)14.5060 (6)
b (Å)11.1732 (3)
c (Å)14.7365 (6)
β (°)118.859 (5)
Volume (ų)2091.84 (13)
Z4

Analysis of Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties. chinesechemsoc.org In the crystals of pyran derivatives, a variety of weak intermolecular interactions, such as C-H···O, C-H···N, and C-H···π hydrogen bonds, play a significant role in stabilizing the crystal lattice. mdpi.comiosrjournals.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. For some 2-formimidate-3-carbonitrile derivatives with a 4H-pyran moiety, C-H···π interactions were found to be the most significant contributors to the Hirshfeld surface, accounting for 14.3–23.9% of the total interactions. mdpi.com In another study on indenopyran derivatives, intermolecular H···π and π–π interactions were identified as crucial for the supramolecular arrangement in the solid state. beilstein-journals.orgresearchgate.net The presence and nature of these interactions can lead to different polymorphic forms with distinct properties, a concept that is actively explored in the design of materials with high-contrast mechanochromic fluorescence. chinesechemsoc.org

Table 2: Intermolecular Interactions in an Indenopyran Derivative Crystal researchgate.net

Interaction TypeAtoms InvolvedDistance (Å)Angle (°)
C-H···πC20–H20···C(13–18)2.93116
C-H···πC18–H18···C(19–24)2.95109
C-H···πC14–H14···C(5–10)2.79143
π···πC(4–12)···C(4–12)3.520
π···πC(4–12)···C(4–12)3.560

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the characterization of organic compounds, providing highly accurate mass measurements that aid in determining elemental compositions. acs.orgnih.govrsc.org It is particularly valuable in monitoring the progress of chemical reactions and identifying the structures of products and intermediates.

Identification of Transient Species and Complex Mixtures

In the synthesis of complex heterocyclic systems like indenopyrans, reactions often proceed through multiple steps and may involve transient intermediates. csic.esmdpi.com HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the separation and identification of components in a complex reaction mixture. acs.org For instance, in the synthesis of indeno[2,1-c]pyran-3-ones, HRMS was used to confirm the structures of the final products. acs.orgnih.gov The ability to detect and characterize transient species is crucial for understanding reaction mechanisms. While direct detection of highly reactive intermediates can be challenging, HRMS can identify their subsequent products, providing indirect evidence of their formation.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique for unraveling reaction mechanisms. osti.govresearchgate.netmdpi.comresearchgate.net By incorporating a heavy isotope, such as ¹³C or ¹⁸O, into a reactant, the fate of specific atoms can be traced throughout a chemical transformation. When combined with mass spectrometry, the mass shifts in the products and intermediates provide direct evidence for bond-forming and bond-breaking steps.

For example, in the study of the dehydration of tetrahydrofurfuryl alcohol to dihydropyran, ¹³C isotopic labeling was used to investigate the rearrangement pathways of a carbenium ion intermediate. osti.gov Similarly, ¹⁸O labeling experiments have been instrumental in determining the origin of oxygen atoms in enzymatic pyran formation and in understanding photocatalytic mechanisms on TiO₂ surfaces. mdpi.comacs.org These studies demonstrate the utility of isotopic labeling in conjunction with mass spectrometry for elucidating the intricate details of reaction pathways leading to pyran-containing structures.

Ultrafast Spectroscopy for Excited State Dynamics of Indeno[2,1-b]pyran, 2-methyl-

Ultrafast spectroscopy techniques are employed to study the dynamics of molecules on extremely short timescales, typically femtoseconds to picoseconds. nih.govcore.ac.uk This allows for the direct observation of excited-state processes such as photoisomerization, intersystem crossing, and vibrational relaxation.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a pump-probe technique used to investigate the excited-state dynamics of molecules. rsc.orgresearchgate.netuminho.pt A pump pulse excites the sample, and a delayed probe pulse monitors the changes in absorption as the molecule evolves through different electronic and vibrational states.

Studies on related photochromic compounds like spironaphthopyran have utilized fs-TA to reveal the ultrafast dynamics of ring-opening. rsc.org Upon photoexcitation, the pyran ring opens in a few hundred femtoseconds, leading to the formation of a colored, open-ring isomer. rsc.org The subsequent relaxation and structural changes of the transient species can be tracked on the picosecond timescale. rsc.org For instance, the investigation of spironaphthopyran revealed a primary ring-opening of the pyran unit occurring in 300 fs, yielding a non-planar intermediate in the first singlet excited state. rsc.org Such studies provide fundamental insights into the photophysical processes that govern the properties of these molecules. The application of fs-TA to Indeno[2,1-b]pyran, 2-methyl- could similarly elucidate its excited-state behavior, which is critical for applications in areas like molecular switches and optical data storage.

Time-Resolved Fluorescence Studies

A thorough review of available scientific literature yielded no specific studies on the time-resolved fluorescence of Indeno[2,1-b]pyran, 2-methyl-. Consequently, detailed research findings and data tables for this specific compound cannot be provided.

General principles of time-resolved fluorescence spectroscopy involve the excitation of a sample with a short pulse of light and the subsequent measurement of the fluorescence decay over time. This technique provides insights into the lifetime of the excited state and the various dynamic processes that occur after excitation, such as energy transfer, charge transfer, and conformational changes. wikipedia.org

For related indenopyran compounds, studies have revealed complex excited-state dynamics. For example, in some derivatives, the presence of polar solvents can lead to the formation of intramolecular charge transfer (ICT) states, which often exhibit different fluorescence lifetimes compared to the locally excited (LE) state. The study of these phenomena relies on techniques like time-correlated single-photon counting (TCSPC) or femtosecond transient absorption spectroscopy. researchgate.net

While it can be hypothesized that the fluorescence behavior of Indeno[2,1-b]pyran, 2-methyl- would also be influenced by factors such as solvent polarity and temperature, without experimental data, any discussion remains speculative.

Chemical Applications and Material Science Relevance of Indeno 2,1 B Pyran, 2 Methyl

Indeno[2,1-b]pyran, 2-methyl- as a Synthetic Building Block

The rigid, polycyclic structure of the indeno[2,1-b]pyran core makes it an excellent foundation for the construction of more elaborate molecular structures. beilstein-journals.org Its utility as a synthetic intermediate is a cornerstone of its chemical significance.

The indeno[2,1-b]pyran scaffold is a valuable starting point for synthesizing complex, multi-ring systems, including spiro-heterocycles and other polycyclic aromatic compounds. researchgate.netresearchgate.net These intricate structures are often pursued for their potential applications in medicinal chemistry and materials science. beilstein-journals.org

Researchers have developed various synthetic methodologies to access and elaborate upon the indenopyran core. Domino reactions, for instance, have been employed to construct pentacyclic systems in a single pot, showcasing the scaffold's capacity to facilitate complex bond-forming cascades. nih.govscispace.com One notable strategy involves the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines, which proceeds through multiple bond formations to yield indeno[2,1-c]pyran-3-ones. nih.gov The versatility of such building blocks allows for the generation of diverse and structurally complex organic frameworks. nih.gov These synthetic routes highlight the potential of derivatives like Indeno[2,1-b]pyran, 2-methyl- to serve as key intermediates in the assembly of novel heterocyclic architectures. acs.orgacs.org

Table 1: Selected Synthetic Strategies for Indenopyran Skeletons

Synthetic Method Precursors Type of Product Reference
Knoevenagel Condensation & Cyclization Aldehydes, Active methylene (B1212753) compounds Indeno[2,1-b]pyran derivatives smolecule.com
Erlenmeyer–Plöchl Azlactone Reaction o-(2-Acyl-1-ethynyl)benzaldehydes, N-acylglycines Indeno[2,1-c]pyran-3-ones nih.gov
Domino Cyclization o-Phthalaldehyde, 4-hydroxy-2H-pyran-2-one, Enaminones Polysubstituted pyrano[3′,2′:2,3]indeno[2,1-c]quinolines nih.govscispace.com

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse molecules from a common starting material, which is crucial for discovering new compounds with desired functions. beilstein-journals.orgcam.ac.ukscispace.com The indeno[2,1-b]pyran skeleton is an ideal scaffold for DOS due to its rigid framework and the potential for functionalization at multiple sites.

A DOS approach allows chemists to systematically vary substituents, stereochemistry, and even the core framework itself to explore a wide chemical space. scispace.comrsc.org For example, a strategy applied to other complex molecules involves using a core structure as a platform for subsequent reactions like ring-closing metathesis and Diels-Alder reactions to build a library of diverse spiro-compounds. beilstein-journals.org Applying this concept, Indeno[2,1-b]pyran, 2-methyl- could be used as a starting scaffold. The methyl group provides a point of reference, while other positions on the indene (B144670) and pyran rings could be functionalized to create a library of related but distinct molecules for screening in drug discovery or materials science. cam.ac.ukwhiterose.ac.uk

Role in Functional Materials

The unique electronic and photophysical properties of the indenopyran system make it a valuable component in the design of advanced functional materials. beilstein-journals.org

Indeno-fused pyrans are a prominent class of photochromic compounds, which reversibly change color upon exposure to light. researchgate.net This property is central to their use in applications such as ophthalmic lenses, smart windows, and optical data storage. researchgate.netgoogle.com The fusion of the indene ring to the naphthopyran system, a related structure, can enhance photochromic properties, leading to faster response rates and improved fatigue resistance. beilstein-journals.orgresearchgate.net

Derivatives of this class exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption spectrum upon activation, resulting in colors ranging from orange to blue/gray. google.com The specific substitution pattern on the indenopyran core plays a critical role in tuning these properties. For instance, dicyanomethylene pyran-containing chromophores are noted for their potential in organic light-emitting diodes (OLEDs) and dye lasers. beilstein-journals.org The inherent stability and tunable optical properties of the Indeno[2,1-b]pyran, 2-methyl- framework make it a promising candidate for developing novel, photostable organic dyes and pigments for advanced material applications. researchgate.net

Fluorescence-based sensing is a highly sensitive and selective method for detecting various chemical and biological species. mdpi.comthno.org The indenopyran core can be incorporated into fluorescent probes due to its inherent photoluminescence. beilstein-journals.orgresearchgate.netbeilstein-journals.org For example, certain amino-spiroindenopyran derivatives have been successfully developed as selective sensors for detecting thallium(I) ions in biological samples. beilstein-journals.orgbeilstein-journals.org

The design of such probes often relies on mechanisms like Intramolecular Charge Transfer (ICT), where the binding of an analyte alters the electronic structure of the molecule, leading to a change in its fluorescence emission. mdpi.comthno.org The rigid indenopyran structure provides a stable platform, while appended recognition moieties can be tailored for specific analytes. The introduction of a methyl group, as in Indeno[2,1-b]pyran, 2-methyl-, can modulate the electron density and photophysical properties of the fluorophore, potentially enhancing its sensitivity and selectivity. This makes the scaffold a viable candidate for developing new fluorescent probes for applications in chemical sensing and real-time environmental monitoring. mdpi.com

Table 2: Photophysical Properties of Selected Indeno[1,2-c]pyran-3-one Derivatives (in Acetonitrile)

Isomer Configuration Substituent (R) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Reference
trans Phenyl 280 380 beilstein-journals.org
cis Phenyl 313 380 beilstein-journals.org
trans H - 393 beilstein-journals.org

This table shows data for related indenopyran isomers to illustrate the fluorescent properties of the general scaffold.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The aromatic and planar nature of the indeno[2,1-b]pyran system makes it well-suited for participating in these interactions.

Research on related complex heterocyclic systems has shown that molecules containing similar fused-ring structures can self-assemble into well-defined supramolecular architectures. psu.edu These assemblies are stabilized by a network of weak intermolecular forces, including C–H···O and C–H···N interactions, as well as π-π stacking between aromatic rings. psu.edu The ability to form such ordered structures is critical for applications in crystal engineering, molecular recognition, and the development of self-healing materials. The specific geometry and electronic nature of Indeno[2,1-b]pyran, 2-methyl- would dictate its preferred mode of intermolecular association, opening possibilities for its use as a tecton (a building block) in the rational design of novel supramolecular materials.

Host-Guest Interactions and Molecular Recognition

The rigid and planar structure of the indenopyran system, combined with its potential for π-stacking and hydrogen bonding interactions, makes it a candidate for applications in molecular recognition and host-guest chemistry. Research into related photochromic indeno-fused naphthopyrans has demonstrated their ability to participate in supramolecular host-guest interactions. For instance, specially designed molecules incorporating a naphthopyran unit have been shown to self-assemble through interactions with a pillar tandfonline.comarene host, a process driven by molecular recognition motifs. researchgate.net This suggests that the indenopyran framework can be a key component in creating systems capable of recognizing and binding to specific guest molecules.

Furthermore, heterohelicenes, which can include indenopyran-like structures, are noted for their applications in biomolecular recognition. psu.edu The defined three-dimensional shape and functional groups of these molecules allow for specific interactions with biological targets. The ability to functionalize the Indeno[2,1-b]pyran, 2-methyl- core could therefore lead to the development of novel sensors or probes.

Self-Assembly Processes and Ordered Structures

The capacity of indenopyran derivatives to form ordered structures through self-assembly is a direct consequence of their molecular architecture. The planar aromatic regions facilitate π-π stacking, while strategically placed functional groups can direct the formation of larger aggregates through hydrogen bonds and other weak intermolecular forces.

Studies on thiochromene-based oxahelicenes containing an indeno[2,1-b]thiochromeno[4,3-d]pyran component have revealed the formation of supramolecular chains. psu.edu These ordered structures are held together by a network of weak C–H···N, C–H···O, and π–π interactions. psu.edu Similarly, photochromic supramolecular systems based on indeno-fused naphthopyrans can spontaneously self-assemble, creating advanced photo-responsive materials. researchgate.net These findings highlight the potential of the Indeno[2,1-b]pyran, 2-methyl- scaffold as a building block for crystalline materials and other ordered assemblies with applications in organic electronics and photonics. smolecule.combeilstein-journals.org

Catalytic Applications of Indeno[2,1-b]pyran, 2-methyl- Derivatives

The indenopyran scaffold has been explored both as a target for advanced catalytic syntheses and as a potential framework for the design of new catalysts and ligands.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. The indenopyran skeleton is featured in various chiral molecules synthesized through organocatalytic methods. For example, the asymmetric synthesis of optically active spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives has been achieved with high yields and enantioselectivities using a bifunctional squaramide catalyst. researchgate.netacs.org This type of reaction, often a domino or cascade sequence, efficiently constructs complex molecular architectures from simple precursors. acs.org

While these examples position the indenopyran as a product of organocatalysis, the inherent structural and electronic features of the scaffold suggest its potential use as a catalyst itself. The rigid framework is suitable for creating a well-defined chiral environment around a catalytic site, which is crucial for achieving high stereoselectivity in asymmetric reactions.

Table 1: Examples of Organocatalytic Synthesis of Indenopyran Derivatives

Product ScaffoldCatalyst TypeKey Reaction TypeYieldEnantioselectivity (ee)Reference
5H-spiro[indeno[1,2-b]pyran-4,3′-indoline]Bifunctional SquaramideAsymmetric reaction of propylene (B89431) malononitrile (B47326) with oxoindole and 1,3-indandione (B147059)up to 95%up to 82% (up to 99% after recrystallization) researchgate.net
Spiro[4H-pyran-3,3′-oxindoles]CupreineDomino Knoevenagel/Michael/cyclizationup to 99%up to 97% acs.org
Spiro[indeno[1,2-b]quinoxaline-11,4-pyrano[3,2-b]pyran]L-prolineDomino four-component reactionExcellentN/A rsc.org

The indenopyran framework contains oxygen atoms and a modifiable aromatic system, making it a promising candidate for development as a ligand in transition metal catalysis. Bipyridine derivatives, for example, are widely used as ligands due to their strong coordination to metal centers. nih.gov Similarly, the indenopyran structure could be functionalized to chelate with transition metals, influencing the catalytic activity and selectivity of the resulting complex.

Research has shown that transition metals can be pivotal in synthesizing indenopyran-based structures. A notable example is the gold(I)-catalyzed domino reaction for the synthesis of indeno[2,1-b]thiochromene derivatives, which proceeds in good yields. researchgate.net In another instance, a chromium-based nanoparticle catalyst has been developed for the efficient synthesis of spiroindenopyridazine-4H-pyran derivatives. rsc.org These studies, while not employing indenopyrans as ligands, demonstrate the intimate relationship between this heterocyclic system and transition metal chemistry, paving the way for future development of indenopyran-based ligands for a wide range of organic transformations.

Derivatives and Analogues of Indeno 2,1 B Pyran, 2 Methyl and Structure Reactivity Relationships

Systematic Modification of the Pyran Ring

The pyran ring in Indeno[2,1-b]pyran, 2-methyl- is a key target for synthetic modification to modulate the compound's chemical and physical properties. The introduction of various substituents can significantly alter the electron density distribution within the heterocyclic ring, thereby influencing its reactivity and photophysical behavior.

Impact on Electronic and Photophysical Properties

Substituents on the pyran ring exert a profound influence on the electronic and photophysical properties of indenopyran derivatives. These modifications can alter the absorption and emission wavelengths, as well as the fluorescence quantum yields.

Research on a series of indeno[1,2-c]pyran-3-ones bearing different substituents on the pyran moiety has shown that these compounds are generally blue emitters in solution researchgate.netnih.gov. The introduction of different aryl substituents at position 1 was found to slightly red-shift the absorption maxima compared to the unsubstituted phenyl derivative beilstein-journals.org. This is attributed to the extension of the π-conjugated system.

The nature of the substituent also impacts the fluorescence quantum yield. For instance, in the aforementioned study of indeno[1,2-c]pyran-3-ones, the trans isomers consistently exhibited significantly higher fluorescence quantum yields compared to their corresponding cis isomers researchgate.netnih.gov. The specific substituents on the pyran ring also modulate these quantum yields.

The following interactive data table summarizes the photophysical properties of some substituted dihydroindeno[1,2-c]pyran-3-ones, which can serve as a model for understanding the potential effects of similar substitutions on the Indeno[2,1-b]pyran, 2-methyl- system.

CompoundSubstituent (R)Excitation λ (nm)Emission λ (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ)
2'aC6H53103807015.2%
2'bC6H4-p-Br3163897318.1%
2'cC6H4-p-t-Bu3133887519.5%
2'dC6H4-m-OCH3321389683.6%

Modifications to the Indene (B144670) Moiety

The indene portion of the Indeno[2,1-b]pyran, 2-methyl- scaffold offers another avenue for structural modification to tune the molecule's properties. Alterations to the aromatic ring of the indene unit can influence the electronic communication within the entire fused system.

Influence of Aromatic Substitution Patterns

While specific studies on substituted indene moieties within the Indeno[2,1-b]pyran, 2-methyl- framework are scarce, research on the broader class of indenofluorenes, which contain a similar indene core, demonstrates that the electronic nature of the fused aromatic rings has a significant impact on the properties of the molecule acs.orgbradleydrose.comuoregon.eduuoregon.edu.

Annulation of Additional Rings and Extended Conjugation

The fusion of additional aromatic rings to the indene moiety, a process known as annulation, leads to an extension of the π-conjugated system. This extended conjugation has a dramatic effect on the electronic and photophysical properties of the molecule. In general, extending the π-system leads to a decrease in the HOMO-LUMO gap, resulting in a bathochromic shift in the absorption and emission spectra researchgate.netnih.gov.

The synthesis of benzo-fused indeno[2,1-c]fluorenes has been reported, and these compounds exhibit broad absorption that extends into the near-infrared region samipubco.com. This demonstrates the profound impact of annulation on the optical properties. The position of the fused ring also plays a role in tuning the electronic properties samipubco.com. The fusion of heterocyclic rings, such as thiophene, to the indenofluorene core has also been explored, leading to materials with interesting optoelectronic properties uoregon.edu.

Variation at the 2-Methyl Position

Replacing the 2-methyl group with other alkyl or aryl substituents can induce steric and electronic effects. Larger alkyl groups may introduce steric hindrance that could affect the planarity of the molecule and, consequently, its electronic conjugation. The introduction of an aryl group at this position would extend the π-system, likely leading to a red shift in the absorption and emission spectra, as seen in related heterocyclic systems beilstein-journals.orgnih.gov.

Furthermore, the methyl group itself can be a site for chemical reactions. For example, the protons of the methyl group are weakly acidic and could potentially be involved in condensation reactions under appropriate basic conditions, a known reactivity pattern for methyl groups adjacent to a heteroatom in a heterocyclic ring.

Chiral Indeno[2,1-b]pyran Analogues

The introduction of chirality into the Indeno[2,1-b]pyran scaffold opens up possibilities for applications in areas such as asymmetric catalysis and medicinal chemistry, where stereochemistry plays a critical role.

The synthesis of enantiomerically pure or enriched chiral Indeno[2,1-b]pyran analogues would require the use of asymmetric synthesis methodologies. Several strategies could be envisioned:

Chiral Pool Synthesis: Starting from a readily available chiral precursor.

Use of Chiral Catalysts: Employing chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For example, an asymmetric Diels-Alder reaction could be used to construct the pyran ring with high enantioselectivity.

Enantioselective Transformations of a Prochiral Precursor: A prochiral indenone derivative could be subjected to an enantioselective reaction, such as a catalytic asymmetric addition of a nucleophile, to create a chiral center that then directs the formation of the pyran ring.

The success of these approaches would be evaluated by determining the enantiomeric excess (ee) of the product, typically using techniques like chiral chromatography or NMR spectroscopy with chiral shift reagents.

The three-dimensional arrangement of atoms in chiral Indeno[2,1-b]pyran analogues would significantly influence their chemical and physical properties.

Chemical Behavior: The stereochemistry can affect the rate and outcome of reactions. For example, in an enzyme-catalyzed reaction, one enantiomer might bind to the active site much more effectively than the other, leading to a highly stereoselective transformation. The diastereoselectivity of reactions on a chiral indenopyran would also be influenced by the existing stereocenter(s).

Crystal Packing: In the solid state, chiral molecules can pack in non-centrosymmetric space groups. The specific packing arrangement is determined by a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. The stereochemistry of the molecule dictates how these interactions can be optimized in the crystal lattice. Different enantiomers or diastereomers will have distinct crystal structures, leading to different physical properties such as melting point, solubility, and solid-state reactivity. X-ray crystallography is the definitive technique for determining the absolute configuration and observing the packing of chiral molecules in the solid state.

Structure-Reactivity Relationships (SRR) and Quantitative Analysis in Indenopyranyl Systems

To gain a deeper, quantitative understanding of how structural modifications affect the reactivity of Indeno[2,1-b]pyran derivatives, quantitative structure-reactivity relationship (QSRR) studies can be employed.

The Hammett and Taft equations are powerful tools in physical organic chemistry for correlating reaction rates and equilibrium constants with the electronic and steric properties of substituents.

Hammett Analysis: This analysis is typically applied to reactions of meta- and para-substituted benzene (B151609) derivatives. For Indeno[2,1-b]pyran systems, a Hammett analysis could be performed on reactions involving substituents on the fused benzene ring of the indene moiety. By plotting the logarithm of the relative reaction rate (log(k/k₀)) against the appropriate Hammett substituent constant (σ), a linear relationship can often be obtained. The slope of this line, the reaction constant (ρ), provides information about the electronic nature of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.

Taft Analysis: The Taft equation extends the Hammett principle to aliphatic systems and separates electronic (inductive) and steric effects. A Taft analysis would be particularly relevant for studying the effect of varying the alkyl group at the 2-position of the pyran ring. The Taft equation is given by:

log(k/k₀) = ρσ + δEs

where σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the reaction constants that measure the sensitivity of the reaction to polar and steric effects, respectively. By performing a series of kinetic experiments with different 2-alkyl substituents and applying the Taft equation, one could quantify the relative contributions of electronic and steric effects to the reactivity of the Indeno[2,1-b]pyran system.

Computational SRR Models for Predicting Chemical Behavior

Computational Structure-Reactivity Relationship (SRR) models are indispensable tools in modern chemistry for predicting the chemical behavior of molecules, thereby accelerating research and development while minimizing experimental costs. For derivatives and analogues of Indeno[2,1-b]pyran, 2-methyl-, various computational models can be employed to elucidate their electronic properties, reactivity, and potential biological activities. These models range from quantum mechanical calculations to quantitative structure-activity relationship (QSAR) studies.

At the forefront of these computational methods are Density Functional Theory (DFT) calculations, which are instrumental in understanding the fundamental reactivity of molecules. DFT can be used to determine global and local reactivity descriptors, providing insights into the most reactive sites within a molecule. For instance, calculations of molecular electrostatic potential (MEP) and average local ionization energies (ALIE) can identify regions susceptible to electrophilic and nucleophilic attack. In studies of similar heterocyclic systems, such as 2H-pyran-2-one analogues, DFT has been successfully used to identify nitrogen atoms and benzene rings as key molecular sites for interactions mdpi.com. Furthermore, bond dissociation energies (BDE) for hydrogen abstraction can be calculated to predict the stability of compounds against autoxidation, a critical parameter for pharmaceutical applications mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational approach. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are particularly prevalent in drug discovery for predicting the efficacy of new compounds. For instance, a robust QSAR model was developed for indeno[1,2-b]indole derivatives to predict their inhibitory activity against Casein Kinase II (CK2), a target in cancer therapy nih.govnih.gov. Similarly, a QSAR model for 2,4-diphenyl indenol [1,2-b] pyridinol derivatives was created to predict their activity against breast cancer receptors jchemlett.com. These models utilize various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. The predictive power of these models allows for the virtual screening of large libraries of compounds to identify promising candidates for further experimental investigation.

Molecular docking is another computational technique often used in conjunction with QSAR. It predicts the preferred orientation of a molecule when bound to a receptor or enzyme. This method is crucial for understanding the mechanism of action of biologically active compounds. For pyran derivatives, molecular docking studies have been employed to investigate their interactions with targets relevant to Alzheimer's disease, such as cholinesterases nih.gov.

The table below summarizes the types of computational models that can be applied to predict the chemical behavior of Indeno[2,1-b]pyran, 2-methyl- and its analogues, based on studies of structurally related compounds.

Computational Model Predicted Properties/Behavior Examples from Related Compounds Potential Application for Indeno[2,1-b]pyran, 2-methyl-
Density Functional Theory (DFT) Electronic structure, reactivity descriptors (MEP, ALIE), bond dissociation energies, reaction mechanisms.Investigation of reactivity in 2H-pyran-2-one analogues mdpi.com.Predicting sites of electrophilic/nucleophilic attack, stability against oxidation, and reaction pathways.
Quantitative Structure-Activity Relationship (QSAR) Biological activity (e.g., enzyme inhibition, anticancer activity).Predicting CK2 inhibition by indeno[1,2-b]indole derivatives nih.govnih.gov; Predicting anticancer activity of indenol [1,2-b] pyridinol derivatives jchemlett.com.Predicting potential biological activities, such as antimicrobial or anticancer effects.
Molecular Docking Binding affinity and orientation within a biological target (e.g., enzyme active site).Investigating interactions of pyran derivatives with cholinesterase for Alzheimer's disease nih.gov.Elucidating potential mechanisms of biological action by modeling interactions with specific protein targets.

The following table provides a more detailed look at the types of descriptors often used in QSAR models for similar heterocyclic systems.

Descriptor Class Specific Descriptor Examples Information Encoded
Electronic Partial charges, dipole moment, HOMO/LUMO energiesDistribution of electrons and electrostatic interactions
Steric Molecular weight, volume, surface area, shape indicesSize and shape of the molecule
Topological Connectivity indices, Wiener indexAtomic arrangement and branching
Hydrophobic LogPLipophilicity and ability to cross cell membranes

The application of these computational SRR models to Indeno[2,1-b]pyran, 2-methyl- can provide valuable predictions about its chemical reactivity and potential biological activities, thereby guiding future experimental research.

Environmental Fate and Degradation Studies of Indeno 2,1 B Pyran, 2 Methyl Chemical Transformation Focus

Photolytic Degradation Pathways under Varied Conditions

No studies were found that investigated the photolytic degradation of Indeno[2,1-b]pyran, 2-methyl-. Research on the phototransformation of related indenopyran structures suggests they can be sensitive to light, but specific pathways are dependent on the exact molecular structure and substituents. nih.govresearchgate.net

Influence of Wavelength and Light Intensity on Phototransformation

Specific data on how different wavelengths (e.g., UV-A, UV-B, UV-C) or varying light intensities affect the phototransformation rate and mechanism of Indeno[2,1-b]pyran, 2-methyl- are not available. For other organic compounds, higher light intensity and shorter wavelengths generally lead to faster degradation, but this has not been experimentally verified for this specific compound. unizg.hr

Identification and Characterization of Photoproducts

There is no information available identifying or characterizing the photoproducts resulting from the degradation of Indeno[2,1-b]pyran, 2-methyl-.

Oxidative Degradation Processes in Aqueous and Atmospheric Environments

Reaction with Reactive Oxygen Species (ROS)

While reactive oxygen species (ROS) like hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and singlet oxygen (¹O₂) are known to be key oxidants for organic compounds in the environment, no studies have been published on their specific reactions with Indeno[2,1-b]pyran, 2-methyl-. nih.govnih.gov The reaction rates and degradation products are currently unknown.

Catalytic Oxidation Studies

No information is available on the catalytic oxidation of Indeno[2,1-b]pyran, 2-methyl-, for instance, using transition metal catalysts or other advanced oxidation processes.

Hydrolytic Stability of Indeno[2,1-b]pyran, 2-methyl- across pH Ranges

The hydrolytic stability of Indeno[2,1-b]pyran, 2-methyl- has not been documented. The pyran ring system can be susceptible to hydrolysis under certain acidic or basic conditions, but the rate and products of such a reaction for this specific molecule have not been studied. nih.gov

Biodegradation Mechanisms and Transformation Products

The biodegradation of a complex heterocyclic molecule like Indeno[2,1-b]pyran, 2-methyl- in the environment is anticipated to be a multi-step process mediated by a consortium of microorganisms. Bacteria and fungi are the principal agents of degradation for polycyclic aromatic compounds. frontiersin.org These organisms employ a range of enzymes to systematically break down the fused ring structure.

The initial attack on the Indeno[2,1-b]pyran, 2-methyl- molecule would likely involve oxygenase enzymes. These enzymes, including both monooxygenases and dioxygenases, introduce oxygen atoms into the aromatic rings, destabilizing them and making them susceptible to cleavage. frontiersin.orgunesp.br

For the indene (B144670) moiety , the process is expected to commence with a dioxygenase-catalyzed reaction, adding two hydroxyl groups to the benzene (B151609) ring to form a cis-dihydrodiol. This is a common initial step in the degradation of many PAHs. frontiersin.org Subsequent dehydrogenation would lead to the formation of a dihydroxyindene intermediate. This catecholic intermediate is then susceptible to ring cleavage by either intradiol or extradiol dioxygenases, which break the bond between or adjacent to the hydroxyl groups, respectively. nih.gov

The pyran ring , being a heterocyclic ring, presents a different challenge. Microbial degradation could proceed via several enzymatic routes. One possibility is the involvement of epoxide hydrolases or cyclases, enzymes known to form and cleave pyran rings in the biosynthesis of natural products. nih.govnih.gov Alternatively, hydroxylation of the pyran ring, catalyzed by monooxygenases, could lead to the formation of unstable intermediates that undergo spontaneous or enzymatically-catalyzed ring opening. The presence of the methyl group on the pyran ring may influence the initial site of enzymatic attack.

Table 1: Key Enzyme Classes in the Proposed Biodegradation of Indeno[2,1-b]pyran, 2-methyl-

Enzyme ClassProposed FunctionMoiety Targeted
DioxygenasesInitial hydroxylation of the aromatic ringIndene
DehydrogenasesAromatization of dihydrodiolsIndene
Catechol DioxygenasesCleavage of the dihydroxylated aromatic ringIndene
MonooxygenasesHydroxylation and activation of the heterocyclic ringPyran
Epoxide Hydrolases/CyclasesPotential cleavage of the pyran ringPyran
OxidoreductasesFurther modification of breakdown productsBoth

Following the initial ring cleavage events, the resulting aliphatic and aromatic fragments would enter central metabolic pathways. The biodegradation of Indeno[2,1-b]pyran, 2-methyl- is likely to proceed through a series of intermediate metabolites. Based on studies of similar compounds, a hypothetical metabolic pathway can be proposed.

The cleavage of the indene ring would likely generate intermediates such as substituted catechols, which are then further degraded via ortho- or meta-cleavage pathways into smaller carboxylic acids and aldehydes. These can subsequently enter the Krebs cycle. The degradation of the pyran ring would likely yield aliphatic intermediates containing oxygen, which can also be channeled into central metabolism.

The presence of both indene and pyran rings suggests that a microbial consortium, with different species specializing in the degradation of different parts of the molecule, might be more effective than a single microbial strain. The presence of other pollutants, such as benzene, toluene, ethylbenzene, and xylene (BTEX), has been shown to inhibit the biodegradation of indene, which could be a factor in contaminated environments. nih.gov

Table 2: Hypothetical Transformation Products of Indeno[2,1-b]pyran, 2-methyl- Biodegradation

Putative IntermediatePrecursor MoietyPotential Subsequent Fate
Dihydroxyindene derivativesIndeneRing cleavage
Substituted catecholsIndeneEntry into ortho/meta cleavage pathways
Aliphatic dicarboxylic acidsIndene/PyranEntry into Krebs cycle
Hydroxylated pyran derivativesPyranRing opening
Aliphatic keto-acidsPyranFurther oxidation and metabolism

Chemical Transformation Products Analysis and Identification in Complex Matrices

Identifying the transformation products of Indeno[2,1-b]pyran, 2-methyl- in complex environmental matrices such as soil, sediment, or water requires sophisticated analytical techniques. The low concentrations and the presence of numerous interfering compounds necessitate highly sensitive and selective methods.

The standard approach for analyzing PAHs and their derivatives involves a multi-step process:

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the target compounds from the environmental matrix. nih.govnih.gov

Purification: The crude extract is then cleaned up to remove interfering substances. This can be achieved using techniques like column chromatography.

Analysis: The purified extract is analyzed using chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds. researchgate.net Derivatization may be necessary for polar metabolites to increase their volatility. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is suitable for the analysis of more polar and less volatile transformation products. researchgate.net

The identification of unknown metabolites is a significant challenge. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions. By comparing the mass spectra of potential transformation products with those of known compounds or by interpreting fragmentation patterns, the structures of novel metabolites can be elucidated.

Table 3: Analytical Techniques for the Study of Indeno[2,1-b]pyran, 2-methyl- Transformation

TechniqueApplicationAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile and semi-volatile productsHigh resolution, extensive libraries for known compounds
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Analysis of polar, non-volatile productsSuitable for a wide range of compound polarities
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination of unknown metabolitesEnables elemental composition determination

Conclusion and Future Research Directions

Synthesis and Reaction Paradigms for Indeno[2,1-b]pyran, 2-methyl-

The synthesis of indenopyran frameworks, including the specific scaffold of Indeno[2,1-b]pyran, 2-methyl-, often relies on multicomponent reactions that offer an efficient means to construct these complex heterocyclic systems. researchgate.net A common strategy involves the Knoevenagel condensation, which typically reacts aldehydes with active methylene (B1212753) compounds. smolecule.com This is often followed by cyclization reactions to form the characteristic bicyclic structure of indenopyrans. smolecule.com For instance, the reaction of ninhydrin (B49086) with ethyl cyanoacetate (B8463686) can yield an indenopyran derivative, highlighting the utility of ninhydrin as a key building block. rsc.org Another approach involves the reaction of indan-1,3-dione to generate a variety of indeno-fused heterocycles, including indenopyrans. researchgate.net The use of o-(2-acyl-1-ethynyl)benzaldehydes reacting with N-acylglycines through a cascade cyclization process also provides a route to indeno[2,1-c]pyran-3-ones. nih.govacs.org

Researchers have also explored domino reactions, such as the Diels-Alder/retro-Diels-Alder sequence with 2,2-dimethyl-2H-pyrans, to generate polysubstituted aromatic platforms. acs.org Furthermore, one-pot syntheses are gaining traction due to their efficiency and adherence to green chemistry principles. rsc.orgrsc.orgrsc.org These methods often utilize various catalysts, from simple bases to more complex nanocatalysts, to facilitate the reactions under mild conditions. rsc.orgbohrium.com The choice of reactants and reaction conditions can influence the regioselectivity and stereoselectivity of the final products, leading to a diverse range of indenopyran derivatives. beilstein-journals.org

Unexplored Reactivity Frontiers and Mechanistic Insights

While several synthetic routes to indenopyrans have been established, there remain unexplored areas in their reactivity. The development of novel domino and multicomponent reactions continues to be a fertile ground for research, offering the potential for rapid access to structurally diverse indenopyran libraries. rsc.orgrsc.org Mechanistic studies are crucial to understanding and optimizing these complex transformations. For example, understanding the factors that control regio- and stereoselectivity in cycloaddition reactions is essential for the targeted synthesis of specific isomers. rsc.orgbeilstein-journals.org

Proposed reaction mechanisms often involve a series of steps, including condensation, cyclization, and tautomerization. rsc.orgrsc.org For instance, the formation of certain indenopyran derivatives is suggested to proceed through a Michael addition followed by cyclization. clockss.org Computational studies, such as Density Functional Theory (DFT), are increasingly being employed to elucidate reaction pathways and predict the stability of intermediates and products. researchgate.netrsc.org These theoretical investigations, in conjunction with experimental work, can provide a deeper understanding of the reaction mechanisms and guide the design of new synthetic strategies. Further exploration into the photophysical properties and the influence of different substituents on the electronic structure of indenopyrans will also open new avenues for research. beilstein-journals.orgbeilstein-journals.org

Potential for Novel Chemical Applications in Advanced Materials and Catalysis

The unique structural and photophysical properties of indenopyran derivatives make them promising candidates for applications in advanced materials and catalysis. smolecule.combeilstein-journals.org Their fused heterocyclic system often imparts fluorescence, making them suitable for use as organic fluorophores. beilstein-journals.orgbeilstein-journals.org Specifically, some indenopyran-3-ones have been identified as blue emitters in solution. beilstein-journals.orgbeilstein-journals.org This fluorescence can be tuned by the introduction of different substituents, offering the potential to develop materials with specific emission characteristics for applications such as organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov

The structural framework of indenopyrans also suggests potential in medicinal chemistry, where similar heterocyclic compounds have shown a range of biological activities. smolecule.comresearchgate.net While outside the direct scope of this article, this highlights the versatility of the indenopyran scaffold. In the realm of catalysis, the development of novel catalysts for the synthesis of indenopyrans is an active area of research. researchgate.netrsc.orgresearchgate.net The potential for indenopyran derivatives themselves to act as catalysts has not been extensively explored and represents a frontier in the field. Their rigid, fused-ring structure could provide a scaffold for the development of novel organocatalysts.

Advanced Computational and Spectroscopic Probing of Indenopyranyl Systems

Advanced computational and spectroscopic techniques are indispensable for a deeper understanding of indenopyranyl systems. Computational methods, particularly Density Functional Theory (DFT), are being used to investigate molecular stability, binding affinity, and reaction mechanisms. rsc.orgtandfonline.com These studies can provide insights into the electronic structure and geometry of these molecules, which are crucial for understanding their reactivity and photophysical properties. researchgate.netmaterialsciencejournal.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential for structural elucidation and confirming the configuration of synthesized indenopyran derivatives. researchgate.netbeilstein-journals.orgbeilstein-journals.org UV-vis and fluorescence spectroscopy are used to characterize their photophysical properties, including absorption and emission spectra, quantum yields, and Stokes shifts. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The combination of these experimental techniques with computational modeling allows for a comprehensive analysis of the structure-property relationships in indenopyranyl systems, paving the way for the rational design of new compounds with desired characteristics.

Emerging Trends in Fused Heterocyclic Chemistry and the Role of Indeno[2,1-b]pyran, 2-methyl-

The field of fused heterocyclic chemistry is continually evolving, with a growing emphasis on the development of sustainable and efficient synthetic methods. numberanalytics.comsioc-journal.cn Key trends include the use of multicomponent reactions, domino processes, and green chemistry principles to construct complex molecular architectures with high atom economy. rsc.orgrsc.orgsioc-journal.cn There is also an increasing focus on the synthesis of novel heterocyclic scaffolds with unique photophysical and biological properties for applications in materials science and medicine. nih.govnumberanalytics.commdpi.com

Indeno[2,1-b]pyran, 2-methyl- and its derivatives are well-positioned within these emerging trends. The indenopyran framework is a valuable heterocyclic system with demonstrated potential in materials science due to its fluorescent properties. beilstein-journals.orgbeilstein-journals.org The ongoing development of novel synthetic routes to this scaffold, particularly those employing green and efficient methodologies, aligns with the broader goals of modern heterocyclic chemistry. rsc.orgrsc.org Future research in this area will likely focus on expanding the structural diversity of indenopyrans, exploring their applications in areas like organic electronics and catalysis, and further elucidating their fundamental chemical and physical properties through a combination of experimental and computational approaches. The modular nature of many synthetic approaches to indenopyrans also allows for the generation of libraries of compounds for screening in various applications. d-nb.info

Q & A

Q. What are the most reliable synthetic routes for preparing indeno[2,1-b]pyran derivatives, such as 2-methyl-indeno[2,1-b]pyran?

Methodological Answer: A three-component reaction involving 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione in the presence of K₂CO₃ as a base catalyst is effective for synthesizing indeno[2,1-b]pyran derivatives. The reaction proceeds via cyclocondensation and yields structurally complex products with good regioselectivity. Characterization typically involves NMR, IR spectroscopy, and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. How can spectroscopic techniques differentiate between structural isomers of indeno[2,1-b]pyran derivatives?

Methodological Answer: ¹H and ¹³C NMR are critical for distinguishing positional isomers. For example, substituent-induced chemical shift variations in aromatic protons (e.g., 6.5–8.5 ppm) and carbonyl carbons (~190–210 ppm) can resolve ambiguities. X-ray crystallography is definitive for confirming spatial arrangements, as demonstrated in studies of chromeno-indeno-pyridine hybrids .

Q. What solvent systems are optimal for purification of 2-methyl-indeno[2,1-b]pyran derivatives?

Methodological Answer: Recrystallization using ethanol or methanol is standard due to moderate solubility of indeno[2,1-b]pyran derivatives in polar protic solvents. For highly substituted derivatives, gradient column chromatography (silica gel, hexane/ethyl acetate) achieves separation. TLC monitoring (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) ensures reaction completion .

Advanced Research Questions

Q. How do group additivity values (GAVs) explain discrepancies in thermochemical data for indeno[2,1-b]pyran derivatives?

Methodological Answer: GAVs for enthalpy of formation (ΔHf°) are derived from structurally related compounds. For example, 2,3,4-trimethyl-indeno[2,1-b]pyran and 6-phenylindeno[2,1-b]pyran exhibit large discrepancies (e.g., ΔHf° gas-phase values differ by >30 kJ/mol). These inconsistencies arise from incomplete parameterization of resonance-stabilized cores (RSCs) in the indeno[2,1-b]pyran system. Solid-phase data are prioritized for calibration due to reduced experimental error .

Q. What mechanistic insights explain the role of nano-SnO₂ in aqueous-phase synthesis of indeno[2,1-b]pyran analogs?

Methodological Answer: Nano-SnO₂ acts as a Lewis acid catalyst, activating carbonyl groups in aldehydes and ketones via coordination. This lowers the energy barrier for Knoevenagel condensation and subsequent cyclization. Kinetic studies show a 3x rate enhancement compared to non-catalytic conditions. Catalyst recyclability (up to 5 cycles) is confirmed via XRD and TEM analysis of recovered nanoparticles .

Q. How can computational modeling resolve contradictions in thermodynamic stability between gas- and solid-phase indeno[2,1-b]pyran derivatives?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict stabilization energies and non-covalent interactions (e.g., π-stacking in solid phase). For 3,4-dihydro-2H-1-benzopyran analogs, discrepancies between gas- and solid-phase ΔHf° values (~15 kJ/mol) are attributed to lattice energy contributions, validated via phonon dispersion simulations .

Q. What strategies mitigate regiochemical ambiguity in multi-component reactions involving indeno[2,1-b]pyran scaffolds?

Methodological Answer: Steric directing groups (e.g., ortho-substituted aldehydes) enforce regioselectivity by hindering unfavorable transition states. For example, 2-nitrobenzaldehyde favors C-9 functionalization in indeno[2,1-b]pyran derivatives, confirmed by NOE NMR correlations. Solvent polarity (e.g., DMF vs. THF) further modulates selectivity via stabilization of dipolar intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.